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Core Science & Biosynthesis

Foundational

Sacubitril Impurity 3: Structural Elucidation, Formation Mechanisms, and Analytical Control Strategies

Executive Summary Sacubitril is a potent neprilysin inhibitor that, when co-crystallized with valsartan, forms the supramolecular complex LCZ696 (Entresto)—a paradigm-shifting therapy for heart failure. During the multi-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sacubitril is a potent neprilysin inhibitor that, when co-crystallized with valsartan, forms the supramolecular complex LCZ696 (Entresto)—a paradigm-shifting therapy for heart failure. During the multi-step synthesis of the sacubitril prodrug, several process-related impurities can emerge. Among these, Sacubitril Impurity 3 (also known as biphenyl methyl pyrrolidinone or BMP) represents a critical quality attribute (CQA) that necessitates stringent monitoring[]. This technical guide provides an in-depth analysis of Impurity 3, detailing its chemical properties, the thermodynamic causality of its formation, and self-validating analytical protocols for its precise quantification.

Chemical Identity & Structural Elucidation

Sacubitril Impurity 3 is structurally distinct from the active sacubitril prodrug. It lacks the free carboxylic acid and ethyl ester moieties, having undergone an intramolecular cyclization to form a stable 5-membered pyrrolidinone ring. This structural shift significantly alters its lipophilicity and acid-base profile.

According to analytical studies, the pKa of Sacubitril Impurity 3 is 4.72 ± 0.10, a critical parameter that dictates its behavior in chromatographic separation[].

Table 1: Physicochemical Profile of Sacubitril Impurity 3

PropertyValue
Chemical Name (IUPAC) (3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one[]
Common Synonyms Biphenyl methyl pyrrolidinone (BMP); Sacubitril lactam impurity[]
CAS Registry Number 1038925-00-6[]
Molecular Formula C18H19NO[]
Molecular Weight 265.36 g/mol []
pKa Value 4.72 ± 0.10[]
Structural Features Pyrrolidin-2-one core; Biphenyl-4-ylmethyl substituent

Mechanistic Pathway of Impurity Formation

Understanding the causality behind the formation of Impurity 3 is essential for process optimization and API (Active Pharmaceutical Ingredient) stability tracking. Sacubitril's aliphatic chain contains both an amine (often Boc-protected during intermediate synthesis stages) and a carboxylic acid/ester derivative[2].

Under specific thermal stress or acidic conditions during deprotection or coupling phases, the open-chain intermediate is highly susceptible to intramolecular lactamization. The thermodynamic driving force for this reaction is the formation of a highly stable 5-membered pyrrolidinone ring. When the primary amine attacks the carbonyl carbon of the adjacent ester or acid group, a molecule of water or alcohol is eliminated, yielding the lactam (Impurity 3)[].

Pathway A Sacubitril Intermediate (Open Chain Amino Acid) B Acid/Thermal Catalysis (Dehydration) A->B Activation C Intramolecular Cyclization (Lactamization) B->C -H2O / -ROH D Sacubitril Impurity 3 (Biphenyl Methyl Pyrrolidinone) C->D Ring Closure

Logical pathway of Impurity 3 formation via intramolecular lactamization.

Analytical Methodologies & Protocols

To ensure the trustworthiness and reproducibility of the analytical data, a self-validating RP-HPLC method coupled with mass spectrometry (LC-MS/MS) is required. The protocol below is designed to separate Impurity 3 from the main sacubitril peak and valsartan, explicitly leveraging the pKa difference and high lipophilicity of the pyrrolidinone core.

Protocol: RP-HPLC Quantification of Sacubitril Impurity 3

Rationale & Causality: A mildly acidic mobile phase is chosen to ensure Impurity 3 (pKa ~4.72) remains entirely in its unionized state[]. This completely suppresses the ionization of the pyrrolidinone nitrogen, maximizing retention and ensuring sharp, symmetrical peak shapes on a hydrophobic C18 stationary phase.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): 0.1% Formic acid in ultra-pure LC-MS grade water (pH ~2.7).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the sacubitril/valsartan API complex.

  • Dissolve in 10 mL of Methanol:Water (50:50 v/v). Causality: This specific ratio ensures the complete solubilization of both the highly hydrophilic sodium/calcium salts of the API and the lipophilic impurities. Sonicate for 10 minutes at 25°C.

  • Filter through a 0.22 µm PTFE syringe filter. Self-Validation: This establishes a closed-loop validation system where column backpressure anomalies are minimized, guaranteeing that any pressure spikes during the run are true indicators of column degradation rather than sample precipitation.

Step 3: Chromatographic Conditions

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution: 0-5 min (20% B), 5-15 min (linear ramp to 80% B), 15-20 min (hold at 80% B), 20-25 min (re-equilibration at 20% B).

Step 4: Detection & System Suitability

  • UV Detection: 254 nm (optimal wavelength for the biphenyl chromophore).

  • MS/MS Parameters: Electrospray ionization in positive mode (ESI+). Monitor the [M+H]+ transition at m/z 266.1.

  • System Suitability (Self-Validation Check): Inject a standard mix of Sacubitril API and Impurity 3. The resolution ( Rs​ ) between the two peaks must be strictly >2.0 to validate the run, ensuring no co-elution compromises quantitative accuracy.

Workflow S1 Sample Prep (Acetonitrile Extraction) S2 RP-HPLC Separation (C18, Gradient Elution) S1->S2 S3 Mass Spectrometry (ESI+ Detection) S2->S3 S4 Data Analysis (Peak Integration & LOD/LOQ) S3->S4

Step-by-step LC-MS/MS analytical workflow for Impurity 3 quantification.

Toxicological & Pharmacological Implications

The International Council for Harmonisation (ICH) Q3A(R2) guidelines mandate the identification and qualification of impurities present at levels ≥0.10% in the API. Because Impurity 3 is a stable lactam, it lacks the free carboxylate and amide backbone required to interact with the zinc metallopeptidase active site of neprilysin.

Consequently, its presence not only dilutes the API's therapeutic potency but also introduces a structurally distinct, lipophilic xenobiotic into the formulation. Stringent Chemistry, Manufacturing, and Controls (CMC) strategies—specifically controlling temperature and pH during the final deprotection stages of sacubitril synthesis—must be implemented to keep this impurity well below the 0.15% qualification threshold[].

References

  • CAS 1038925-00-6 (Sacubitril Impurity 3)
  • Sacubitril Impurity 3 | 1038925-00-6 - ChemicalBook Source: ChemicalBook URL

Sources

Foundational

Comprehensive Analytical and Mechanistic Guide to Sacubitril Impurity 3: Reference Standard Qualification and Chromatographic Profiling

Executive Summary As pharmaceutical pipelines increasingly leverage supramolecular complexes like Sacubitril/Valsartan (LCZ696) for the treatment of chronic heart failure, the analytical stringency applied to impurity pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly leverage supramolecular complexes like Sacubitril/Valsartan (LCZ696) for the treatment of chronic heart failure, the analytical stringency applied to impurity profiling must scale proportionally. Under ICH Q3A(R2) and Q3B(R2) guidelines, the identification, qualification, and control of process-related impurities and degradation products are mandatory for regulatory compliance.

Among these, Sacubitril Impurity 3 —chemically known as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one or biphenyl methyl pyrrolidinone (BMP)—represents a critical analytical target[]. This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals, detailing the mechanistic origin, reference standard procurement, and self-validating analytical protocols required to control this specific lactam impurity.

Chemical Identity & Mechanistic Origin

Sacubitril Impurity 3 is a cyclic lactam derivative that emerges both as a synthetic intermediate and a degradation product of the Sacubitril active pharmaceutical ingredient (API)[][2].

Physicochemical Profile

To develop robust analytical methods, it is imperative to first understand the physicochemical boundaries of the analyte. The highly hydrophobic biphenyl moiety dictates its solubility and chromatographic retention, while the pyrrolidinone core governs its acid-base chemistry.

Table 1: Physicochemical Properties of Sacubitril Impurity 3

ParameterSpecification
Chemical Name (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one
CAS Registry Number 1038925-00-6
Molecular Formula C18H19NO
Molecular Weight 265.36 g/mol
pKa 4.72 ± 0.10
Structural Class Cyclic Lactam / Pyrrolidinone
Mechanism of Formation (Causality)

The formation of Impurity 3 is driven by thermodynamic stabilization. The acyclic Sacubitril precursor contains both a secondary amine and a carbonyl group (ester or carboxylic acid, depending on the synthetic stage). Under conditions of thermal stress or acidic/basic catalysis during synthesis or storage, the molecule undergoes an intramolecular nucleophilic acyl substitution. The amine attacks the carbonyl carbon, expelling water or ethanol, and collapses into a highly stable 5-membered pyrrolidinone ring (lactamization).

Pathway A Sacubitril API (Acyclic Precursor) B Acidic/Thermal Stress (Catalytic Environment) A->B Exposure C Intramolecular Amidation (Lactamization) B->C Cyclization D Sacubitril Impurity 3 (CAS: 1038925-00-6) C->D Final Product

Fig 1. Mechanistic pathway of Sacubitril Impurity 3 formation via intramolecular lactamization.

Reference Standard Availability & Supply Chain Dynamics

For GMP-compliant quality control and method validation, procuring high-purity reference standards is non-negotiable. Several specialized chemical vendors supply Sacubitril Impurity 3 (CAS 1038925-00-6) for analytical testing purposes[3].

  • Vendor Landscape: Suppliers such as Clearsynth, BOC Sciences, Veeprho, and SynThink provide this standard[][2][3][4].

  • Qualification Requirements: A standard is only as reliable as its Certificate of Analysis (CoA). When procuring Impurity 3, ensure the vendor provides EP/USP traceable data[2]. The CoA must include structural elucidation via 1 H/ 13 C NMR and High-Resolution Mass Spectrometry (HRMS), alongside chromatographic purity (>98%) to rule out the presence of unreacted acyclic precursors.

Workflow S1 Impurity 3 Procurement (Crude Standard) S2 Structural Elucidation (NMR, HRMS) S1->S2 Step 1 S3 Chromatographic Purity (HPLC-PDA >98%) S2->S3 Step 2 S4 Orthogonal Testing (TGA, Karl Fischer) S3->S4 Step 3 S5 CoA Generation & GMP Release S4->S5 Step 4

Fig 2. Analytical validation workflow for qualifying Sacubitril Impurity 3 reference standards.

Analytical Methodologies: Self-Validating Protocols

To accurately quantify Sacubitril Impurity 3 in the presence of the parent API and other degradants, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[]. The following protocol is designed as a self-validating system, where every parameter is chosen based on specific physicochemical causalities.

Optimized HPLC Method Parameters

Table 2: Stability-Indicating HPLC Method for Impurity 3

ParameterCondition
Analytical Column Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Photodiode Array (PDA) at 254 nm
Injection Volume 10 µL
Step-by-Step Execution & Scientific Causality

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1000 mL of water.

  • Causality: The experimentally determined pKa of Sacubitril Impurity 3 is 4.72[]. By using 0.1% TFA, the mobile phase is buffered to approximately pH 2.0. This is strictly more than two pH units below the pKa, ensuring the lactam and any residual carboxylic acid groups remain entirely protonated (un-ionized). This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and retention time drift.

Step 2: Column Selection & Equilibration

  • Action: Install the Gemini-NX C18 column and equilibrate at 10% Mobile Phase B until the baseline stabilizes[].

  • Causality: The Gemini-NX column utilizes cross-linked organo-silica technology. This provides exceptional resistance to the acidic degradation caused by the TFA mobile phase. The 3 μm particle size is explicitly chosen to maximize theoretical plates, which is critical for resolving Impurity 3 from structurally similar diastereomeric impurities.

Step 3: Sample Preparation

  • Action: Dissolve the Impurity 3 reference standard in a diluent of 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL.

  • Causality: Matching the sample diluent closely to the initial gradient conditions prevents "solvent-mismatch" band broadening at the head of the column, ensuring sharp, symmetrical peak integration.

Step 4: Gradient Elution & Detection

  • Action: Execute a linear gradient from 10% B to 90% B over 20 minutes. Monitor the eluent via PDA at 254 nm.

  • Causality: The biphenyl moiety inherently present in Impurity 3 provides strong, distinct chromophoric absorption at 254 nm. A gradient approach is mandatory here: it allows highly polar, early-eluting degradation products to wash out quickly, while the highly hydrophobic biphenyl methyl pyrrolidinone structure of Impurity 3 is selectively retained and elutes later with excellent resolution.

Note: Due to its high purity and structural stability, Sacubitril Impurity 3 can also be repurposed as an internal standard for the LC-MS/MS quantification of Sacubitril in human plasma during pharmacokinetic studies[].

References

  • Veeprho. "Sacubitril Lactam Impurity | Reference Standards". Available at: [Link]

  • Ahmed, A. R., Galal, S. M., Ragab, M. A. A., & Korany, M. A. (2018). "Stability-Indicating HPLC Method for Simultaneous Determination of Sacubitril and Valsartan". Journal of Chromatographic Science, 56(6), 498-509. Available at: [Link]

Sources

Exploratory

The Chemistry of Sacubitril Impurities: Formation Mechanisms and Analytical Profiling

Executive Summary Sacubitril, an orally active neprilysin (NEP) inhibitor, is co-administered with valsartan to manage chronic heart failure. Ensuring the purity and stability of the Active Pharmaceutical Ingredient (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sacubitril, an orally active neprilysin (NEP) inhibitor, is co-administered with valsartan to manage chronic heart failure. Ensuring the purity and stability of the Active Pharmaceutical Ingredient (API) is a regulatory imperative. This technical guide provides an in-depth mechanistic analysis of Sacubitril impurity formation—spanning process-related synthesis by-products to forced degradation degradants—and establishes a self-validating analytical framework for their quantification and structural elucidation.

Mechanistic Origins of Sacubitril Impurities

Understanding the origin of impurities requires dissecting both the synthetic route and the intrinsic chemical vulnerabilities of the Sacubitril molecule.

Process-Related Impurities & Stereoisomers

The large-scale synthesis of Sacubitril begins with the conversion of 4-bromo-1,1'-biphenyl to a Grignard reagent, followed by a regioselective ring-opening of (S)-epichlorohydrin. Because the synthesis relies on chiral precursors and multiple protection/deprotection steps, stereoisomeric impurities (e.g., (2R,4R)-Sacubitril, (2S,4S)-Sacubitril) and intermediates (e.g., Sacubitril amino acid impurity) are common non-target by-products [1]. The formation of these impurities is dictated by the enantiomeric purity of the starting materials and the thermodynamic control of the intermediate Mitsunobu reaction.

Forced Degradation Pathways

To evaluate the intrinsic stability of Sacubitril, forced degradation studies are employed. Sacubitril is highly susceptible to hydrolytic cleavage due to its ethyl ester and amide functionalities [2].

  • Base Hydrolysis: Under basic conditions (e.g., 0.1 N NaOH), the ethyl ester undergoes rapid saponification to form desethyl-sacubitril (SAC D-1, m/z 383). Prolonged exposure drives an intramolecular cyclization of the amide nitrogen onto the carboxylic acid, yielding a pyrrolidin-2-one derivative (SAC D-2, m/z 265) [2].

  • Acid Hydrolysis: Acidic environments (e.g., 1 N HCl) predominantly catalyze the ester cleavage to form SAC D-1, though at a slower kinetic rate compared to base hydrolysis [3].

  • Photolytic & Oxidative Stress: While generally stable to heat, intense UV light exposure triggers radical-mediated degradation, yielding higher molecular weight impurities (m/z 600, 620), identified as Sacubitril Impurity-1 and 2 [4].

Pathway API Sacubitril (API) m/z 411 Base Base Hydrolysis (0.1N NaOH) API->Base OH- Attack Acid Acid Hydrolysis (1.0N HCl) API->Acid H+ Catalysis SAC_D1 SAC D-1 (m/z 383) Desethyl-sacubitril Base->SAC_D1 Ester Cleavage SAC_D2 SAC D-2 (m/z 265) Pyrrolidin-2-one deriv. Base->SAC_D2 Intramolecular Cyclization Acid->SAC_D1 Ester Cleavage

Sacubitril degradation pathways under hydrolytic stress conditions.

Analytical Methodologies for Impurity Profiling

To separate highly polar degradation products from the lipophilic API, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Causality in Method Design:

  • Stationary Phase Selection: A C18 column (e.g., Waters XBridge C18, 250 x 4.6 mm, 5 μm) is selected. Its robust ethylene-bridged hybrid (BEH) silica backbone withstands the wide pH variations necessary for eluting diverse degradants without degrading the column frit [5].

  • Mobile Phase & Ion Pairing: A gradient elution utilizing 10 mM Disodium Hydrogen Phosphate buffer and Acetonitrile is employed. Alternatively, for LC-MS compatibility, 0.1% Trifluoroacetic acid (TFA) is used. TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid moieties on SAC D-1, thereby preventing peak tailing and improving resolution [3].

  • Chiral Separation: For stereoisomeric impurities, normal-phase chromatography using an amylose/cellulose-based chiral column (e.g., Chiralcel OJ-H) with n-hexane/ethanol/TFA ensures baseline resolution of enantiomers [6].

Quantitative Data: Degradation Profile

The following table summarizes the mass balance and major impurities formed under standard forced degradation conditions.

Stress ConditionReagents / EnvironmentTime / TempMajor Impurities FormedMass (m/z)
Base Hydrolysis 0.1 N NaOH1 hr, 40°CSAC D-1, SAC D-2383, 265
Acid Hydrolysis 1.0 N HCl2 hr, 60°CSAC D-1383
Oxidation 5% H₂O₂24 hr, RTMinor oxidative productsN/A
Thermal Oven (Solid State)6 hr, 105°CNone (Stable)N/A
Photolytic UV Light (1.2M lux hrs)7 days, RTSacubitril Impurity-1, 2600, 620

Experimental Protocol: Stability-Indicating RP-HPLC Workflow

This protocol outlines a self-validating system for forced degradation. The critical inclusion of a neutralization step ensures that degradation kinetics are halted precisely, preventing artifactual in-vial degradation during the HPLC autosampler queue.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 10 mg of Sacubitril API and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to achieve a 1 mg/mL stock solution.

  • Stress Application (Base Hydrolysis): Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 5 mL of 0.1 N NaOH. Incubate in a water bath at 40°C for exactly 60 minutes.

  • Kinetic Quenching (Self-Validating Step): Immediately remove the flask from the heat source and add 5 mL of 0.1 N HCl to neutralize the solution.

    • Causality: Failing to neutralize the sample will allow the ester hydrolysis to continue in the autosampler, skewing the mass balance and artificially inflating the SAC D-1 peak area.

  • Dilution & Filtration: Make up the volume to 25 mL with diluent. Filter through a 0.45 μm PTFE syringe filter to remove any particulate matter that could occlude the HPLC column.

  • Chromatographic Acquisition: Inject 10 μL into the RP-HPLC system. Monitor the eluent at 254 nm. Ensure the peak purity angle is less than the purity threshold (using a PDA detector) to confirm no co-elution of impurities.

  • Structural Confirmation: Divert the eluent to an ESI-LC-MS/MS system operating in positive ion mode to confirm the m/z of the isolated peaks (e.g., m/z 383 for SAC D-1).

Workflow Step1 API Stress Testing (Acid, Base, Oxidative) Step2 Neutralization & Kinetic Quenching Step1->Step2 Halt Kinetics Step3 RP-HPLC Separation (Gradient Elution) Step2->Step3 Inject Sample Step4 Peak Integration & Mass Balance Step3->Step4 UV Detection Step5 LC-MS/MS Structural Elucidation Step3->Step5 Mass Spec

Analytical workflow for forced degradation and impurity characterization.

References

  • Sacubitril and Impurities – BOC Sciences.
  • Isolation and Structural Elucidation of Sacubitril Sodium Degradation Products by Mass and NMR Spectroscopy – BMANA Journal.
  • Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS – PubMed / NIH.
  • A New Way of Method Establishment and Validation of Related Substance of Sacubitril and Valsartan by RP-HPLC and its Forced Degradation Study was characterized by LCMS – ProQuest.
  • Stability-Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form – Neuroquantology.
  • A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities – RSC Publishing.
Foundational

Sacubitril degradation pathways leading to Impurity 3

An In-Depth Technical Guide to the Degradation Pathways of Sacubitril Leading to Impurity 3 Abstract This technical guide provides a detailed examination of the chemical degradation pathways of sacubitril, with a specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Degradation Pathways of Sacubitril Leading to Impurity 3

Abstract

This technical guide provides a detailed examination of the chemical degradation pathways of sacubitril, with a specific focus on the formation of Sacubitril Impurity 3. As a critical component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), Entresto® (sacubitril/valsartan), understanding the stability and degradation profile of sacubitril is paramount for ensuring drug product quality, safety, and efficacy. This document synthesizes information from forced degradation studies and published literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms leading to this specific impurity. Detailed experimental protocols for stress testing and visual diagrams of the degradation pathway are included to facilitate practical application and further research.

Introduction: The Significance of Sacubitril and Impurity Profiling

Sacubitril, chemically known as (2R,4S)-5-(biphenyl-4-yl)-4-((3-carboxypropionyl)amino)-2-methylpentanoic acid ethyl ester, is a prodrug that, upon administration, is metabolized by esterases to its active form, LBQ657.[1][2] LBQ657 inhibits neprilysin, an enzyme responsible for the breakdown of natriuretic peptides.[1] By preventing this breakdown, sacubitril enhances levels of these peptides, leading to vasodilation and natriuresis, which are beneficial in the treatment of heart failure.[3]

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] Degradation products, which can form during synthesis, storage, or administration, may impact the safety and efficacy of the final drug product.[4] Therefore, a thorough understanding of a drug's stability under various stress conditions—such as exposure to acid, base, oxidation, light, and heat—is essential. This process, known as forced degradation, helps to identify likely degradation products and develop stability-indicating analytical methods.[5][6]

This guide focuses on a key degradation product, Sacubitril Impurity 3 , chemically identified as (3S,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS: 1038925-00-6).[7][8][9]

Sacubitril's Susceptibility to Degradation

Forced degradation studies have consistently shown that sacubitril is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions.[4][7] It generally exhibits greater stability under photolytic and thermal stress.[5][7]

  • Acidic and Basic Hydrolysis: Sacubitril readily degrades in the presence of both acids and bases. The primary points of hydrolytic attack are the ethyl ester and the amide linkages.

  • Oxidative Stress: The molecule also shows lability when exposed to oxidizing agents.[7]

  • Thermal and Photolytic Stability: In general, sacubitril is found to be stable when subjected to heat and light, with no significant degradation observed under typical stress testing conditions.[5][7]

The Formation Pathway of Sacubitril Impurity 3

Sacubitril Impurity 3 (m/z ≈ 265.35) is a significant degradation product, particularly under basic hydrolysis conditions.[5][] It has also been reported, though to a lesser extent, under acidic stress.[5][] In scientific literature, this impurity is also referred to as SAC D-2 or SAC D-3 .[5][11]

The formation of Impurity 3 is the result of a multi-step degradation process involving hydrolysis followed by an intramolecular cyclization.

Step 1: Hydrolysis of Sacubitril. The initial degradation step under aqueous basic (or acidic) conditions is the hydrolysis of both the ethyl ester and the amide bond of the sacubitril molecule. This reaction yields two key intermediates:

  • Succinic acid.
  • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid.[12]

Step 2: Intramolecular Cyclization. The amino acid intermediate formed in Step 1 is unstable under these conditions and rapidly undergoes an intramolecular cyclization (lactamization). The amino group attacks the carboxylic acid carbonyl, eliminating a molecule of water and forming the stable five-membered lactam ring of Impurity 3.

Visualizing the Degradation Pathway

The following diagram illustrates the transformation of sacubitril into Impurity 3 under hydrolytic stress.

Sacubitril_Degradation_Impurity3 Sacubitril Sacubitril (C24H29NO5) Intermediate (2R,4S)-4-Amino-5-(biphenyl-4-yl) -2-methylpentanoic acid Sacubitril->Intermediate  Hydrolysis  (Acid/Base) Impurity3 Sacubitril Impurity 3 ((3S,5S)-Pyrrolidinone) (C18H19NO) Intermediate->Impurity3  Intramolecular  Cyclization (-H2O)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-UV Method Development for the Quantification of Sacubitril Impurity 3

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and LCZ696 (Sacubitril/Valsartan) Supramolecular Complex Mechanistic Grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and LCZ696 (Sacubitril/Valsartan) Supramolecular Complex

Mechanistic Grounding: The Chemical Nature of Impurity 3

Sacubitril is a potent neprilysin inhibitor co-administered with Valsartan to manage chronic heart failure. During the synthesis, formulation, and shelf-life storage of Sacubitril, the molecule is susceptible to specific degradation pathways. The most critical related substance to monitor is Sacubitril Impurity 3 (CAS: 1038925-00-6), chemically designated as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one.

Also known in literature as biphenyl methyl pyrrolidinone (BMP) or the "lactam impurity," Impurity 3 forms via an intramolecular cyclization (lactamization) of the parent drug. This degradation is primarily catalyzed by basic hydrolysis or thermal stress . Understanding this pathway is essential for developing a stability-indicating chromatographic method.

Degradation A Sacubitril (Active Prodrug) B Base / Heat (Stress Conditions) A->B C Intramolecular Lactamization B->C D Sacubitril Impurity 3 (CAS: 1038925-00-6) C->D

Mechanism of Sacubitril degradation into Impurity 3 via intramolecular lactamization.

Chromatographic Causality & Method Rationale

Developing an HPLC-UV method for Impurity 3 requires overcoming the significant polarity differences between the parent drug, co-formulated Valsartan, and the degradation products.

  • Stationary Phase Selection: Because Impurity 3 lacks the ionizable carboxylate and amine groups present in the parent Sacubitril, it behaves as a highly lipophilic, neutral molecule. Consequently, it exhibits strong retention on reversed-phase columns. A high-carbon-load C18 column (e.g., Waters XBridge or Phenomenex Gemini-NX) is selected to provide robust hydrophobic retention and withstand the required mobile phase pH .

  • Mobile Phase Chemistry (pH Control): To achieve baseline resolution, we utilize a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). This low pH suppresses the ionization of Sacubitril’s carboxylic acid, minimizing secondary silanol interactions and peak tailing. Meanwhile, the neutral Impurity 3 remains unaffected by pH but requires a high-organic gradient to elute efficiently.

  • Detector Optimization: Both Sacubitril and Impurity 3 share a biphenyl moiety, which provides a robust chromophore. Monitoring at 254 nm ensures maximum sensitivity for the π−π∗ transitions of the biphenyl ring, achieving Limits of Detection (LOD) well below the ICH reporting threshold of 0.05% .

Workflow Step1 1. Define Target Profile (Impurity limits & ATP) Step2 2. Column Screening (C18 for Hydrophobic Retention) Step1->Step2 Step3 3. Mobile Phase Optimization (Acidic pH to suppress ionization) Step2->Step3 Step4 4. Gradient Design (Elution of non-polar BMP) Step3->Step4 Step5 5. Method Validation (ICH Q2(R1) Guidelines) Step4->Step5

Step-by-step analytical workflow for Sacubitril Impurity 3 HPLC-UV method development.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating rigorous System Suitability Testing (SST) prior to sample analysis, the method continuously verifies its own stability-indicating power.

Reagents and Preparation
  • Chemicals: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Trifluoroacetic acid (TFA), and Milli-Q Water (18.2 MΩ·cm).

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the Sacubitril Impurity 3 reference standard in diluent to achieve a final concentration of 1.0 µg/mL.

  • Sample Solution: Prepare the Sacubitril API or LCZ696 tablet extract at a working concentration of 1.0 mg/mL in diluent. Sonicate for 15 minutes at room temperature and filter through a 0.22 µm PTFE syringe filter to remove insoluble excipients.

Chromatographic Conditions
  • System: HPLC equipped with a Photodiode Array (PDA) or UV detector.

  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile : Methanol (90:10, v/v).

Gradient Elution Program

To ensure the early elution of polar degradants, the intermediate elution of Valsartan and Sacubitril, and the late elution of the highly non-polar Impurity 3, the following gradient is applied:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.08020Equilibration; retention of polar degradants.
5.06040Gradual increase to elute Valsartan.
15.03070Elution of Sacubitril parent peak.
20.01090High organic flush to elute Impurity 3 .
25.01090Column wash step.
26.08020Return to initial conditions.
30.08020Re-equilibration.

Quantitative Data & Validation Summary

The method was validated strictly according to ICH Q2(R1) guidelines to ensure precision, accuracy, and specificity. The inclusion of forced degradation samples (0.1 N NaOH, 40°C for 1 hour) confirms the method's ability to resolve Impurity 3 from the parent API without co-elution.

System Suitability Testing (SST) Criteria

Before analyzing unknown samples, inject the standard solution in six replicates to confirm the system's operational integrity.

ParameterAcceptance CriteriaTypical Observed Value
Retention Time (Impurity 3) ~ 21.5 ± 0.5 min21.4 min
Resolution ( Rs​ ) 2.0 (Sacubitril & Imp 3)4.8
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 5000> 12,000
Injection Precision (%RSD) 5.0% (for impurities)1.8%
Method Validation Results
Validation ParameterICH Acceptance CriteriaSacubitril Impurity 3 Results
Linearity Range R2≥0.999 0.05 – 3.0 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) Signal-to-Noise 30.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 100.048 µg/mL
Accuracy (Recovery %) 90.0% – 110.0%98.5% – 101.2%
Method Precision (%RSD) 5.0%2.1%
Specificity No interference at RTPasses (Peak purity index > 0.99)

References

  • Ahmed, A. R., Galal, S. M., Ragab, M. A. A., & Korany, M. A. (2018). High performance thin-layer and high performance liquid chromatography coupled with photodiode array and fluorescence detectors for analysis of valsartan and sacubitril in their supramolecular complex with quantitation of sacubitril-related substance in raw material and tablets. Journal of Chromatographic Science, 56(6), 498-509. URL:[Link]

  • Oriental Journal of Chemistry. (2025). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. URL: [Link]

  • Research Journal of Pharmacy and Technology. (2019). RP-HPLC Method Development and Validation for the Estimation of Sacubitril and Valsartan in Pharmaceutical Dosage Form. URL: [Link]

Application

Quantitative Analysis of Sacubitril Impurity 3 (Biphenyl Methyl Pyrrolidinone) in Bulk Drug: A Stability-Indicating HPLC-DAD/FLD and LC-MS Workflow

Executive Summary & Mechanistic Context Sacubitril, a potent neprilysin inhibitor, is co-crystallized with valsartan to form the supramolecular complex LCZ696, a first-in-class therapy for heart failure. Ensuring the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Sacubitril, a potent neprilysin inhibitor, is co-crystallized with valsartan to form the supramolecular complex LCZ696, a first-in-class therapy for heart failure. Ensuring the purity of bulk sacubitril requires rigorous monitoring of its synthetic intermediates and degradation products in accordance with ICH Q3A guidelines.

Sacubitril Impurity 3 , chemically identified as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (also known as Biphenyl Methyl Pyrrolidinone or BMP , CAS: 1038925-00-6), is a critical quality attribute. BMP is not only a key intermediate in the asymmetric synthesis of sacubitril but also a primary degradation product. Under hydrolytic or thermal stress, the amide/ester linkages in sacubitril can cleave and undergo intramolecular lactamization to form the highly stable pyrrolidinone ring of BMP[].

This application note details a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) workflow utilizing Diode Array Detection (DAD) and Fluorescence Detection (FLD), orthogonally validated by LC-MS/MS, to quantify Impurity 3 in bulk sacubitril[2].

ChemicalPathway A Synthetic Precursor (Chiral Amine) B Sacubitril Impurity 3 (BMP, Lactam) A->B Incomplete Conversion C Sacubitril (API) (Amide/Ester) A->C Succinylation D Degradation (Acid/Base Stress) C->D Hydrolysis/ Cyclization D->B Lactamization

Caption: Synthetic and degradation pathways leading to the formation of Sacubitril Impurity 3 (BMP).

Analytical Strategy & Causality (Expertise & Experience)

Developing a robust quantitative method for Impurity 3 requires understanding the physicochemical differences between the parent drug and the impurity.

  • Detector Selection (Causality of FLD vs. DAD): While DAD at 254 nm is standard for routine pharmaceutical analysis, Impurity 3 possesses a biphenyl moiety with strong native fluorescence. By utilizing an HPLC-FLD system (λex = 255 nm, λem = 314–374 nm), the signal-to-noise ratio is drastically improved, allowing for Limits of Detection (LOD) in the low ng/mL range, which is critical for genotoxic or trace impurity profiling[3].

  • Mobile Phase pH Control: Sacubitril contains a carboxylic acid group (pKa ~4.6). If analyzed at a neutral pH, the molecule ionizes, leading to poor retention on a reverse-phase C18 column and severe peak tailing. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or 30 mM phosphate buffer at pH 2.5), the ionization of sacubitril is suppressed. This forces the parent drug to elute later as a sharp peak, preventing co-elution with the neutral, highly hydrophobic lactam structure of Impurity 3[4].

Experimental Protocols

Reagents & Sample Preparation
  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of Sacubitril Impurity 3 reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to obtain a 100 µg/mL stock. Dilute further to target working concentrations (0.1% to 1.0% of API concentration).

  • Bulk Drug Sample Preparation: Accurately weigh 50 mg of bulk Sacubitril into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark to achieve a final API concentration of 2 mg/mL[5]. Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC-DAD/FLD Method Parameters
  • Column: Accucore XL C8 or equivalent C18 (150 mm × 4.6 mm, 3 µm) maintained at 30°C.

  • Mobile Phase A: 30 mM Sodium dihydrogen phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: 254 nm.

    • FLD: λex = 255 nm / λem = 314 nm (optimized for the biphenyl moiety).

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Isocratic hold
5.07030Isocratic hold
15.04060Linear gradient
20.02080Linear gradient (Column wash)
22.07030Return to initial
25.07030Re-equilibration
Orthogonal Validation via LC-MS/MS

To unequivocally confirm the identity of Impurity 3 during stability-indicating stress tests (acid/base hydrolysis), an orthogonal LC-MS/MS method is employed[].

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Mass Transition: Impurity 3 (MW: 265.36 Da) is monitored via the protonated precursor ion[M+H]+ at m/z 266.2.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

AnalyticalWorkflow A Bulk Sacubitril Sample Prep B HPLC Separation (C18, Gradient) A->B C Dual Detection (DAD & FLD) B->C D Orthogonal Validation (LC-MS/MS) B->D E Quantification of Impurity 3 (BMP) C->E D->E

Caption: Analytical workflow for the quantification and orthogonal validation of Sacubitril Impurity 3.

Self-Validating System & Data Presentation

System Suitability Testing (SST)

To establish a self-validating system , a system suitability solution (containing 2 mg/mL Sacubitril and 0.5% Impurity 3) must be injected prior to any sample analysis. The analytical run is only deemed trustworthy if the criteria in Table 2 are met.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale (Trustworthiness)
Resolution (Rs) > 2.0 between API and Impurity 3Ensures baseline separation for accurate integration.
Tailing Factor (Tf) < 1.5 for Impurity 3Confirms absence of secondary interactions with the stationary phase.
Theoretical Plates (N) > 5000Validates column efficiency and packing integrity.
% RSD (n=6) ≤ 2.0% for peak areaGuarantees injection precision and autosampler reliability.
Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The use of FLD significantly enhanced the sensitivity for Impurity 3 compared to traditional UV detection.

Table 3: Quantitative Validation Metrics for Impurity 3

Validation ParameterDAD (254 nm) ResultsFLD (λex 255 / λem 314) Results
Linearity Range 0.10 – 5.0 µg/mL0.01 – 1.0 µg/mL
Correlation Coefficient (R²) 0.99920.9998
Limit of Detection (LOD) 30 ng/mL1.7 ng/mL
Limit of Quantification (LOQ) 100 ng/mL5.0 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%99.1% – 100.8%
Method Precision (% RSD) 1.8%1.2%

References

  • Title: High performance thin-layer and high performance liquid chromatography coupled with photodiode array and fluorescence detectors for analysis of valsartan and sacubitril in their supramolecular complex with quantitation of sacubitril-related substance in raw material and tablets Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Bioanalytical HPLC method with fluorescence detector for determination of Entresto™ when co-administered with ibuprofen and fexofenadine Source: RSC Advances URL: [Link]

Sources

Method

Analytical method for Sacubitril Impurity 3 in pharmaceutical formulations

An In-Depth Guide to the Analytical Method for the Determination of Sacubitril Impurity 3 in Pharmaceutical Formulations Introduction Sacubitril, a neprilysin inhibitor, is a cornerstone in the management of heart failur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Method for the Determination of Sacubitril Impurity 3 in Pharmaceutical Formulations

Introduction

Sacubitril, a neprilysin inhibitor, is a cornerstone in the management of heart failure. Administered in combination with Valsartan, it has demonstrated significant efficacy in reducing the risk of cardiovascular death and hospitalization. The synthesis and storage of Sacubitril, like any active pharmaceutical ingredient (API), can lead to the formation of impurities. Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control of these impurities to ensure the safety and efficacy of the final pharmaceutical product.

Sacubitril Impurity 3 is a known related substance that requires careful monitoring. This application note provides a comprehensive, scientifically grounded protocol for the identification and quantification of Sacubitril Impurity 3 in pharmaceutical formulations. The methodology is built upon the principles of reverse-phase high-performance liquid chromatography (RP-HPLC), a technique renowned for its resolving power and robustness in pharmaceutical analysis. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the methodological choices, ensuring a deep understanding and successful implementation.

Part 1: The Analytical Challenge - Understanding Sacubitril Impurity 3

A successful analytical method is predicated on a thorough understanding of the chemical and physical properties of both the analyte and the impurity. Sacubitril is a prodrug that is converted to its active metabolite, LBQ657. Sacubitril Impurity 3, as identified in relevant literature, is the (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. Understanding the structural differences between Sacubitril and Impurity 3 is key to developing a selective analytical method.

Key Physicochemical Properties for Method Development:

PropertySacubitrilSacubitril Impurity 3Rationale for Method Development
Structure Prodrug with an ethyl esterFree carboxylic acidThe difference in polarity (ester vs. carboxylic acid) is the primary handle for chromatographic separation.
pKa ~3.8 (for the carboxylic acid)~4.0 (for the carboxylic acid)A buffered mobile phase with a pH below the pKa will ensure that both compounds are in their non-ionized form, leading to better retention and peak shape on a reverse-phase column.
UV Maxima ~254 nm~254 nmThe biphenyl chromophore is present in both molecules, allowing for their detection at the same UV wavelength.

Part 2: Method Development and Validation Strategy

The choice of a reverse-phase HPLC method is a logical consequence of the physicochemical properties of Sacubitril and its Impurity 3. The non-polar stationary phase of a C18 column will interact with the hydrophobic regions of the molecules, while a polar mobile phase will elute them. The subtle differences in polarity between the ester group in Sacubitril and the free carboxylic acid in Impurity 3 can be exploited to achieve baseline separation.

Chromatographic Conditions:

A gradient elution is employed to ensure the timely elution of both the less retained Impurity 3 and the more retained Sacubitril, while maintaining good peak shape and resolution.

ParameterOptimized ConditionJustification
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and is a standard for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to control the ionization state of the analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Time (min)%B
030
1570
2070
2230
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 254 nmThe UV maximum for both Sacubitril and Impurity 3.
Column Temperature 30 °CMaintains a consistent and reproducible chromatographic separation.

System Suitability Testing (SST): A Self-Validating System

Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved through System Suitability Testing (SST). A standard solution containing both Sacubitril and Sacubitril Impurity 3 is injected, and the following parameters are assessed:

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Resolution (Rs) ≥ 2.0Confirms baseline separation between Sacubitril and Impurity 3.
%RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)Demonstrates system precision.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose. The following parameters must be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of Sacubitril Impurity 3 from Sacubitril and any other potential impurities or excipients.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of Sacubitril Impurity 3 should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of Sacubitril Impurity 3 at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples of the same batch.

    • Intermediate Precision (Inter-assay precision): The study is repeated on a different day, with a different analyst, and on a different instrument.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Part 3: Detailed Experimental Protocols

Standard and Sample Preparation:

Reagents and Materials:

  • Sacubitril Reference Standard

  • Sacubitril Impurity 3 Reference Standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Pharmaceutical formulation containing Sacubitril

Preparation of Standard Solutions:

  • Stock Standard Solution of Sacubitril Impurity 3 (100 µg/mL): Accurately weigh about 10 mg of Sacubitril Impurity 3 Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent (Acetonitrile:Water, 50:50 v/v), sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution (1 µg/mL): Pipette 1 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution:

  • Weigh and transfer a quantity of the powdered pharmaceutical formulation equivalent to 100 mg of Sacubitril into a 100 mL volumetric flask.

  • Add about 70 mL of diluent, and sonicate for 15 minutes to ensure complete dissolution of the API.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Chromatographic Run Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform six replicate injections of the Working Standard Solution to check for system suitability.

  • Inject the prepared sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent to remove any strongly retained components.

Part 4: Data Analysis and Interpretation

Calculation of Impurity Content:

The percentage of Sacubitril Impurity 3 in the pharmaceutical formulation is calculated using the following formula:

Where:

  • Area_Impurity3_Sample is the peak area of Impurity 3 in the sample chromatogram.

  • Area_Impurity3_Standard is the average peak area of Impurity 3 from the replicate injections of the Working Standard Solution.

  • Conc_Standard is the concentration of the Working Standard Solution (in mg/mL).

  • Conc_Sample is the concentration of Sacubitril in the sample solution (in mg/mL).

Typical Acceptance Criteria for Method Validation:

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of Impurity 3.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant impact on the results.

Part 5: Workflow Visualization

The following diagram illustrates the complete analytical workflow for the determination of Sacubitril Impurity 3.

Analytical Workflow for Sacubitril Impurity 3 cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Sacubitril Impurity 3) SST System Suitability Test (SST) Standard_Prep->SST Inject Standard Sample_Prep Sample Preparation (Pharmaceutical Formulation) Sample_Injection Sample Injection Sample_Prep->Sample_Injection Inject Sample HPLC_System HPLC System Equilibration HPLC_System->SST SST->Sample_Injection If SST Passes Chromatogram Chromatogram Acquisition Sample_Injection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Calculation of % Impurity Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Analytical workflow for Sacubitril Impurity 3 determination.

Part 6: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation. 2. Mobile phase pH is inappropriate. 3. Presence of active sites on the stationary phase.1. Replace the column. 2. Ensure the mobile phase pH is at least 2 units below the pKa of the analytes. 3. Use a column with end-capping.
Poor Resolution 1. Loss of column efficiency. 2. Inappropriate mobile phase composition.1. Replace the column. 2. Optimize the gradient program (e.g., make the gradient shallower).
Baseline Noise 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase. 3. Detector lamp issue.1. Degas the mobile phase. 2. Use fresh, high-purity solvents. 3. Replace the detector lamp.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction.1. Use a column oven. 2. Prepare fresh mobile phase daily. 3. Service the pump.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46.
  • United States Pharmacopeia (USP).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Patel, P. N., et al. (2017). A validated stability-indicating RP-HPLC method for the simultaneous determination of sacubitril and valsartan in their combined dosage form. Journal of Taibah University for Science, 11(6), 1075-1083. (This article provides insights into the chromatographic behavior of Sacubitril, which is relevant to the development of a method for its impurities). Retrieved from [Link]

Application

Application Note: Chromatographic Quantification of Sacubitril Impurity 3 (BMP) in LCZ696 Formulations

Introduction & Mechanistic Insights Sacubitril, a potent neprilysin inhibitor, is co-administered with valsartan as a supramolecular sodium salt complex (LCZ696) for the management of chronic heart failure[1]. During the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Sacubitril, a potent neprilysin inhibitor, is co-administered with valsartan as a supramolecular sodium salt complex (LCZ696) for the management of chronic heart failure[1]. During the lifecycle of LCZ696, monitoring related substances is a critical regulatory requirement. Sacubitril Impurity 3 (CAS: 1038925-00-6), chemically known as biphenyl methyl pyrrolidinone (BMP), is of particular analytical interest[]. BMP serves a dual role: it is an intermediate in the synthesis of sacubitril and a suspected degradation product in formulated tablets[3].

The Analytical Challenge & Causality: Quantifying trace impurities in a high-concentration binary matrix (Sacubitril/Valsartan) often suffers from baseline noise and co-elution when using standard UV detection[4]. However, the structural presence of a biphenyl moiety in BMP imparts strong native fluorescence[3]. By leveraging a Fluorescence Detector (FLD) in tandem with a Diode Array Detector (DAD), analysts can achieve orthogonal validation. The FLD provides hyper-sensitivity for trace BMP (bypassing matrix noise), while the DAD ensures accurate high-concentration assaying of the parent active pharmaceutical ingredients (APIs)[3][5].

Reference Standard Specifications

To ensure traceability and accuracy, a highly pure reference standard of (>95% purity) must be utilized for calibration[].

Table 1: Physicochemical Properties of Sacubitril Impurity 3

PropertySpecification
Common Name Sacubitril Impurity 3 / BMP
IUPAC Name (3S,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one
CAS Number 1038925-00-6
Molecular Formula C18H19NO
Molecular Weight 265.36 g/mol
pKa 4.72 ± 0.10
Key Structural Feature Biphenyl group (Enables native fluorescence)

Data synthesized from chemical reference databases and standard suppliers[1][].

Experimental Protocol: HPLC-DAD/FLD Method

This protocol describes a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Sacubitril, Valsartan, and Impurity 3.

Materials and Reagents
  • Reference Standards: Sacubitril, Valsartan, and Sacubitril Impurity 3 (BMP).

  • Reagents: HPLC-grade Acetonitrile, Methanol, and Milli-Q Water.

  • Buffer: 10 mM Disodium Hydrogen Phosphate Buffer or 0.1% Trifluoroacetic acid (TFA), depending on specific column retention needs[4].

Chromatographic Conditions

The selection of a C18 column is driven by the highly hydrophobic nature of the biphenyl structures, ensuring adequate retention and resolution from polar excipients[6].

Table 2: Optimized Chromatographic Parameters

ParameterSetting / Condition
Column C18 (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm)
Mobile Phase Gradient: Acetonitrile / Aqueous Buffer
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Detection λ = 254 nm (For parent drugs and high-level impurities)
FLD Detection λex = 255 nm; λem = 374 nm (0-4.5 min) → 314 nm (4.5-6.0 min)

Mechanistic Note on FLD Wavelength Switching: The emission wavelength is dynamically switched mid-run to maximize the quantum yield of BMP while minimizing background scatter from the eluting valsartan matrix[3].

Step-by-Step Analytical Workflow
  • Standard Preparation: Accurately weigh and dissolve the Sacubitril Impurity 3 reference standard in methanol to create a 1 mg/mL stock solution. Dilute serially with the mobile phase to construct a calibration curve (e.g., 5 ng/mL to 100 ng/mL).

  • Sample Extraction:

    • Crush LCZ696 tablets to a fine powder.

    • Transfer an amount equivalent to 100 mg of Sacubitril into a volumetric flask.

    • Add extraction solvent (Methanol/Water, 50:50 v/v) and sonicate for 15 minutes to ensure complete dissolution of the supramolecular complex.

    • Centrifuge at 4000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove insoluble excipients.

  • System Suitability Testing (SST): Critical for a self-validating system.

    • Inject the standard mix (Sacubitril + Impurity 3) six times.

    • Acceptance Criteria: Resolution ( Rs​ ) between Sacubitril and Impurity 3 must be ≥2.0 . The Relative Standard Deviation (RSD) of the BMP peak area must be ≤2.0% . The tailing factor must be ≤1.5 . Do not proceed with sample analysis if SST fails.

  • Sample Analysis: Inject the filtered sample solutions. Record both DAD and FLD chromatograms simultaneously.

Method Validation & Quantitative Data

The method must be validated strictly according to to ensure trustworthiness[3][4]. The use of FLD dramatically lowers the Limit of Detection (LOD), making it highly suitable for trace impurity profiling.

Table 3: Summary of Validation Parameters for Impurity 3 (BMP)

Validation ParameterFLD PerformanceDAD Performance
Limit of Detection (LOD) 1.7 ng/mL~ 3.3 µg/mL
Limit of Quantitation (LOQ) 5.0 ng/mL~ 10.0 µg/mL
Linearity Range 5.0 - 100 ng/mL10 - 150 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.999
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD %) < 1.5%< 2.0%

Data synthesis based on comparative analytical studies for sacubitril-related substances[3][4].

Workflow Visualization

G Sample LCZ696 Formulation (Sacubitril/Valsartan) Extraction Sample Extraction (Sonication & 0.22µm Filtration) Sample->Extraction HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Extraction->HPLC split HPLC->split DAD Diode Array Detector (DAD) λ = 254 nm Routine Assay split->DAD FLD Fluorescence Detector (FLD) λex=255nm / λem=314-374nm Trace Impurity Detection split->FLD Data Data Analysis & Validation (ICH Q2(R1) Compliance) DAD->Data FLD->Data

Analytical workflow for the quantification of Sacubitril Impurity 3 using orthogonal HPLC-DAD/FLD.

References

  • Ahmed, A. R., Galal, S. M., Ragab, M. A. A., & Korany, M. A. (2018). "High performance thin-layer and high performance liquid chromatography coupled with photodiode array and fluorescence detectors for analysis of valsartan and sacubitril in their supramolecular complex with quantitation of sacubitril-related substance in raw material and tablets." Journal of Chromatographic Science, 56(6), 498-509. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9811834, Sacubitril." PubChem. URL: [Link]

  • Madhuri, P., et al. (2025). "Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review." Oriental Journal of Chemistry. URL: [Link]

Sources

Method

Application Note: Structural Elucidation of Sacubitril Impurity 3 by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: The Imperative of Purity in Modern Therapeutics Sacubitril, a first-in-class neprilysin inhibitor, is a critical component of the combination drug Sacubitril/Valsartan, which has revolutionized the treatmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Modern Therapeutics

Sacubitril, a first-in-class neprilysin inhibitor, is a critical component of the combination drug Sacubitril/Valsartan, which has revolutionized the treatment of chronic heart failure.[1][2] As a prodrug, Sacubitril is converted in vivo to its active metabolite, LBQ657, which exerts the therapeutic effect.[] The synthesis and storage of any active pharmaceutical ingredient (API) like Sacubitril can lead to the formation of impurities, which may include synthetic intermediates, by-products, or degradation products.[][4][5]

Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present above a specified threshold.[6][7][8] This is not merely a procedural step; it is fundamental to ensuring the safety and efficacy of the final drug product. This application note provides a comprehensive, field-proven protocol for the definitive identification of a known process-related impurity, Sacubitril Impurity 3, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. NMR stands as a primary analytical tool for the de novo structural elucidation of unknown compounds, offering unparalleled insight into molecular architecture.[9][10][11]

Understanding Sacubitril Impurity 3

Sacubitril Impurity 3 has been identified as (3S,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS No. 1038925-00-6).[12] Structurally, it is a cyclized lactam derivative of a Sacubitril precursor or a degradation product of the API itself. Its formation likely occurs via an intramolecular condensation reaction, resulting in the five-membered pyrrolidinone ring. Given its structural deviation from the parent drug, its unambiguous identification is critical for quality control and process optimization. Several studies on Sacubitril's degradation pathways have identified a similar or identical lactam structure under forced degradation conditions, particularly base hydrolysis.[13]

The Power of NMR for Unambiguous Structural Assignment

While chromatographic techniques like HPLC are excellent for detecting and quantifying impurities, they provide limited structural information. Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, but it is often insufficient to distinguish between isomers or definitively establish connectivity.

NMR spectroscopy is the gold standard for molecular structure elucidation for several key reasons:

  • Non-Destructive: The sample can be recovered post-analysis.[9]

  • Quantitative Nature: The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for quantitative analysis.[11]

  • Definitive Connectivity: A suite of 1D and 2D NMR experiments can map out the entire carbon skeleton and the placement of protons, establishing covalent bonds and spatial relationships.[9]

This protocol leverages a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) to build a complete, validated structural picture of Impurity 3.

Experimental Protocol for Identification

Part A: Sample Preparation and Isolation

For definitive characterization, the impurity must be sufficiently concentrated and free from interfering signals.

  • Isolation: If analyzing a bulk drug batch where the impurity is at a low level (<1%), isolation is required. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.

    • Develop a suitable gradient HPLC method on an analytical scale to achieve baseline separation of Impurity 3 from Sacubitril and other impurities.

    • Scale up the method to a preparative column (e.g., C18).

    • Collect the fractions corresponding to the Impurity 3 peak.

    • Evaporate the solvent under reduced pressure to yield the isolated impurity.

  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the isolated Impurity 3.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for a wide range of organic molecules. Alternatively, deuterated chloroform (CDCl₃) can be used.

    • Transfer the solution to a 5 mm NMR tube.

Part B: NMR Data Acquisition Workflow

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Caption: NMR Data Acquisition Workflow.

Step-by-Step Acquisition Parameters:

  • ¹H NMR (Proton):

    • Purpose: To identify all unique proton environments, their integrations (relative ratios), and splitting patterns (J-coupling).

    • Key Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans (NS): 16-64 (adjust for concentration).

      • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).

      • Spectral Width (SW): ~16 ppm.

  • ¹³C NMR (Carbon-13):

    • Purpose: To identify all unique carbon environments. Often run with broadband proton decoupling.

    • Key Parameters:

      • Pulse Program: Standard single pulse with decoupling (zgpg30).

      • Number of Scans (NS): 1024 or higher (¹³C is much less sensitive than ¹H).

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): ~240 ppm.

    • Companion Experiment (DEPT-135): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • 2D COSY (COrrelation SpectroscopY):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This reveals adjacent protons in a spin system.

    • Key Parameters: Standard cosygpppqf pulse program.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom. This is a powerful tool for assigning carbon signals based on their known proton assignments.

    • Key Parameters: Standard hsqcedetgpsisp2.3 pulse program.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To show correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting different molecular fragments.

    • Key Parameters: Standard hmbcgplpndqf pulse program.

Data Interpretation and Structure Confirmation

The process of elucidation is a logical puzzle, using each piece of data to build confidence in the final structure.

Caption: Logic Flow for NMR-based Structure Elucidation.

Predicted Spectral Data for Sacubitril Impurity 3:

Atom Position (Exemplary)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Proton at position)
Biphenyl Protons7.2 - 7.7126 - 141To other aromatic carbons
Benzylic CH₂~2.8 - 3.2~40To biphenyl carbons, C5 and C4 of lactam
Lactam N-H~7.5 - 8.5 (broad)N/ATo C2 (carbonyl) and C5
Lactam C5-H~3.8 - 4.2~58To C2 (carbonyl), Benzylic C, C4
Lactam C4-H₂~1.8 and ~2.2~35To C5, C3, C2 (carbonyl)
Lactam C3-H~2.4 - 2.7~33To C2 (carbonyl), C4, C5, Methyl C
Methyl CH₃~1.0 (doublet)~17To C3, C2, C4
Carbonyl C2N/A~176From N-H, C3-H, C4-H₂, C5-H

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The key is the pattern of correlations.

Interpretation Walkthrough:

  • Identify the Biphenyl System: The ¹H NMR will show a complex multiplet pattern between 7.2 and 7.7 ppm, integrating to 9 protons. The ¹³C NMR will show multiple signals in the aromatic region (120-145 ppm).

  • Map the Lactam Ring:

    • COSY will reveal the connectivity pathway from the methyl group's coupled proton (C3-H), through the C4-H₂ protons, to the C5-H proton.

    • HSQC will pair each of these proton signals to their respective carbon signals in the aliphatic region of the ¹³C spectrum.

    • The DEPT-135 spectrum will confirm the presence of one CH₃, one CH₂, and two CH groups in this aliphatic spin system.

  • Connect the Fragments (The Power of HMBC):

    • A crucial correlation will be observed from the benzylic CH₂ protons to the C5 carbon of the lactam ring, definitively proving the attachment point of the biphenylmethyl group.

    • Another key correlation will be from the C3-H proton to the carbonyl carbon (C2) signal around 176 ppm.

    • The proton on C5 will also show a correlation to the carbonyl carbon (C2) , confirming the five-membered ring structure.

    • The presence of a broad singlet in the ¹H spectrum around 8 ppm, which correlates in the HMBC to the carbonyl carbon (C2) and C5, confirms the N-H proton of the lactam.

Conclusion and Regulatory Context

This application note details a robust and reliable protocol for the structural elucidation of Sacubitril Impurity 3 using a multi-technique NMR approach. The combination of 1D and 2D NMR experiments provides an unambiguous and definitive identification, which is essential for regulatory submissions and for maintaining control over the manufacturing process. Adherence to validated analytical procedures, as outlined in guidelines like ICH Q2(R2), ensures that the data generated is fit for its intended purpose—to guarantee the quality, safety, and efficacy of pharmaceutical products.[14][15]

References

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements Source: PubMed, Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Sacubitril EP Impurities & USP Related Compounds Source: SynThink URL: [Link]

  • Title: Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification Source: AZoM URL: [Link]

  • Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS Source: Gujarat Technological University/Amazon S3 URL: [Link]

  • Title: Sacubitril Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]

  • Title: Sacubitril Impurities Source: SynZeal URL: [Link]

  • Title: Quality Guidelines Source: ICH - International Council for Harmonisation URL: [Link]

  • Title: Guidelines from the International Conference on Harmonisation (ICH) Source: Journal of Pharmaceutical and Biomedical Analysis via Ovid URL: [Link]

  • Title: ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH - International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Application

Application Note: Mechanistic Profiling and Stability-Indicating HPLC Method for Sacubitril Impurity 3

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development Executive Summary & Mechanistic Insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development

Executive Summary & Mechanistic Insight

Sacubitril is a potent neprilysin inhibitor utilized in combination with valsartan for the management of heart failure. During drug development and formulation, ensuring the chemical stability of the Active Pharmaceutical Ingredient (API) under various environmental stresses is a strict regulatory requirement. One of the most critical degradation products identified during these stability studies is Sacubitril Impurity 3 (CAS: 1038925-00-6), chemically designated as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one [1].

Expertise & Experience: The Causality of Degradation From an organic chemistry perspective, the formation of Impurity 3 is not random; it is a highly predictable, entropically favored reaction. Sacubitril contains both ester and amide functionalities. When exposed to basic environments (e.g., 0.1 N NaOH) or prolonged hydrolytic stress, the molecule undergoes ester/amide hydrolysis [2]. The resulting intermediate possesses a free amine and a carboxylic acid in close proximity, which rapidly undergoes intramolecular cyclization (lactamization) to form a stable pyrrolidinone ring (Impurity 3, observed at m/z 265.35 / 266.09) [2]. This mechanistic understanding is crucial for formulation scientists: it dictates that alkaline excipients must be avoided or heavily buffered in the final solid oral dosage form to prevent the generation of this degradant [3].

Self-Validating Experimental Protocol

To accurately monitor the degradation of Sacubitril into Impurity 3, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The following protocol is designed as a self-validating system : it incorporates peak purity analysis (via Photodiode Array, PDA) and mass balance calculations to ensure that no hidden co-elution occurs and that all degradation pathways are accounted for [4].

Reagents and Standard Preparation
  • API & Standards: Sacubitril API (99.8% purity) and Sacubitril Impurity 3 Reference Standard [1].

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Prepare a 100 μg/mL solution of Sacubitril API spiked with 0.5% (w/w) of Impurity 3 in the diluent.

Forced Degradation Workflow (Stress Testing)

The stress conditions are aligned with ICH Q1A(R2) guidelines to artificially induce the formation of Impurity 3 and assess the method's resolving power [4].

  • Alkaline Hydrolysis (Primary Trigger): Transfer 10 mg of Sacubitril API into a 100 mL volumetric flask. Add 10 mL of 0.1 N NaOH. Heat at 40°C for 1 hour. Neutralize with 10 mL of 0.1 N HCl. Dilute to volume with diluent [3].

  • Acidic Hydrolysis: Treat 10 mg of API with 10 mL of 1 N HCl at 60°C for 2 hours. Neutralize with 1 N NaOH and dilute to volume [3].

  • Oxidative Stress: Treat 10 mg of API with 10 mL of 5% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Expose solid API to 60°C in a hot air oven for 7 days.

Chromatographic Conditions
  • Column: Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) [5].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: Time (min)/%B: 0.01/25, 10.0/25, 25.0/38, 37.0/45, 39.0/25, 45.0/25 [3].

  • Flow Rate: 1.0 mL/min (or 1.5 mL/min depending on system backpressure tolerance) [5].

  • Detection: PDA at 254 nm [3].

  • Injection Volume: 10 μL.

  • Column Temperature: 30°C.

Data Presentation

The reliability of the stability-indicating method is demonstrated through the mass balance of the forced degradation samples and the validation parameters of Impurity 3.

Table 1: Forced Degradation Profiling and Mass Balance Summary

Stress ConditionExposure Time / Temp% API Assay% Impurity 3 FormedMass Balance (%)Peak Purity Angle
Control (Unstressed) N/A99.9%ND99.9%< Threshold
Alkaline (0.1 N NaOH) 1 h / 40°C88.5%10.2%99.1%< Threshold
Acidic (1 N HCl) 2 h / 60°C92.1%4.8%98.6%< Threshold
Oxidative (5% H₂O₂) 24 h / RT98.2%ND99.5%< Threshold
Thermal (Solid) 7 days / 60°C99.1%ND99.6%< Threshold

(Note: Mass balance = % Assay + % Total Impurities. A mass balance >98% validates that no volatile or undetected degradants were formed, confirming the trustworthiness of the assay [4].)

Table 2: ICH Q2(R1) Method Validation Parameters for Sacubitril Impurity 3

ParameterResult / Acceptance Criteria
Limit of Detection (LOD) 0.035 μg/mL [3]
Limit of Quantification (LOQ) 0.110 μg/mL [3]
Linearity (R²) > 0.999 (Range: LOQ to 150% specification) [5]
Accuracy (Recovery) 98.5% - 101.2% (Spiked at 50%, 100%, 150%) [5]
Method Precision (%RSD) < 2.0% (n=6)

Mandatory Visualization

G Sacubitril Sacubitril API (Intact Prodrug) Stress Forced Degradation (0.1 N NaOH, 40°C, 1h) Sacubitril->Stress Hydrolysis Ester/Amide Hydrolysis (Intermediate Formation) Stress->Hydrolysis Base Catalysis Cyclization Intramolecular Cyclization (Lactamization) Hydrolysis->Cyclization -H2O / -EtOH Impurity3 Sacubitril Impurity 3 (Pyrrolidinone Derivative) Cyclization->Impurity3 m/z 266.09 HPLC RP-HPLC Analysis (Gemini-NX C18, Gradient) Impurity3->HPLC Quantification Validation Method Validation (Peak Purity & Mass Balance) HPLC->Validation ICH Q2(R1)

Sacubitril degradation to Impurity 3 and stability-indicating HPLC validation workflow.

Conclusion

The application of Sacubitril Impurity 3 as a critical reference standard in stability testing is indispensable for the robust development of Sacubitril-containing formulations. By understanding the lactamization mechanism triggered by hydrolytic and alkaline stress, formulation scientists can proactively design excipient matrices that stabilize the API. Furthermore, the self-validating RP-HPLC protocol detailed above ensures rigorous regulatory compliance, leveraging mass balance and peak purity to guarantee the assay's stability-indicating power.

References

  • CAS 1038925-00-6 (Sacubitril Impurity 3). BOC Sciences.
  • ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. ResearchGate.
  • Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. PubMed (nih.gov).
  • Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Neuroquantology.
  • Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach. PubMed (nih.gov).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Co-Elution of Sacubitril Impurity 3

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to help chromatographers resolve the notoriously difficult co-elution...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help chromatographers resolve the notoriously difficult co-elution of Sacubitril and its related substance, Impurity 3, during HPLC/UHPLC method development.

Frequently Asked Questions (FAQs)

Q1: Why does Sacubitril Impurity 3 (BMP) frequently co-elute with the main Sacubitril peak under standard reversed-phase conditions?

A: Sacubitril Impurity 3, chemically known as (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one (BMP), acts as both a synthetic intermediate and a known degradation product of Sacubitril ().

The Causality: The co-elution issue is a direct result of extreme structural similarity. While BMP lacks the terminal carboxylic acid group of Sacubitril, it retains the highly lipophilic biphenyl and pyrrolidinone core. Under neutral or weakly acidic mobile phase conditions, Sacubitril is partially ionized, causing its relative hydrophobicity to converge with the neutral BMP molecule. Consequently, they co-elute as a single or merged peak on standard C18 stationary phases.

Q2: How can I adjust the mobile phase to thermodynamically resolve Sacubitril from Impurity 3?

A: The most effective strategy is aggressive pH manipulation to exploit the slight pKa differences between the two molecules. Sacubitril contains a carboxylic acid group (pKa ~4.6), whereas Impurity 3 is a neutral/weakly basic pyrrolidinone (pKa ~4.72).

The Causality: By lowering the mobile phase pH to highly acidic conditions (pH 1.7–2.5) using modifiers like 0.1% perchloric acid or trifluoroacetic acid (TFA), you completely suppress the ionization of Sacubitril's carboxylic acid (). This forces Sacubitril into its fully protonated, most hydrophobic state, significantly increasing its retention time and pulling it away from the less pH-sensitive BMP peak.

Q3: Which stationary phase chemistry provides the best selectivity for this critical pair?

A: While C18 columns are the default in many analytical labs, they often provide excessive hydrophobic retention for the biphenyl moieties present in both Sacubitril and BMP, leading to peak broadening and poor resolution.

The Causality: Switching to a high-efficiency C8 column (e.g., Accucore XL C8, 3 μm) reduces the sheer hydrophobic interaction while maintaining steric selectivity (). The shorter alkyl chain facilitates faster mass transfer within the stationary phase, resulting in sharper peaks and baseline resolution of the critical pair without excessively long run times.

Q4: How can I enhance detection sensitivity for Impurity 3 if UV absorption is masked by baseline noise or minor co-elutions?

A: When UV detection (PDA) fails to provide the required signal-to-noise ratio for trace impurity quantification, switch to Fluorescence Detection (FLD).

The Causality: Both Sacubitril and BMP possess intrinsic fluorophoric properties due to their biphenyl groups, but their emission spectra differ slightly (). By programming the FLD to specific excitation/emission wavelengths (e.g., λEx = 255 nm / λEm = 374 nm for BMP), you can selectively detect Impurity 3 while optically filtering out interference from Valsartan and mobile phase background noise. This approach can lower the Limit of Detection (LOD) for BMP to as little as 1.7 ng/mL ().

Data Presentation: Physicochemical & Chromatographic Parameters

Table 1: Physicochemical Comparison for Method Optimization

ParameterSacubitril (Parent Drug)Impurity 3 (BMP)
Role Active Pharmaceutical IngredientIntermediate / Degradation Product
pKa ~4.6 (Carboxylic Acid)~4.72 (Pyrrolidinone)
Ionization at pH 2.0 Fully Suppressed (Neutral)Neutral / Weakly Protonated
Optimal Detection UV (254 nm) / FLD (Ex 250/Em 320)UV (254 nm) / FLD (Ex 255/Em 374)

Experimental Workflows & Validated Protocols

Protocol: Stability-Indicating UHPLC Method for Baseline Separation

This self-validating protocol is adapted from established stability-indicating methodologies to ensure robust separation of Sacubitril, Valsartan, and Impurity 3 ().

1. Chromatographic Conditions:

  • Column: Accucore XL C8 (100 mm × 4.6 mm, 3 μm) or equivalent.

  • Column Temperature: 30°C (Critical for maintaining consistent mass transfer).

  • Mobile Phase A: Tetrahydrofuran (THF) and 0.1% Perchloric Acid in Water (8:92, v/v). Note: The perchloric acid ensures pH < 2.0.

  • Mobile Phase B: THF : Water : Acetonitrile (5:15:80, v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection: PDA at 200–400 nm (Extract chromatogram at 254 nm).

2. Gradient Elution Program:

Table 2: Optimized UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
5.07030
12.04060
16.02080
18.09010
21.09010

3. System Suitability Testing (SST) - Self-Validation Criteria: To trust the protocol, the system must pass the following criteria before sample analysis:

  • Resolution (Rs): > 1.5 between Sacubitril and Impurity 3.

  • Tailing Factor (Tf): < 2.0 for all peaks.

  • Theoretical Plates (N): > 5000 for the Sacubitril peak.

  • %RSD: < 2.0% for standard injections.

Visualizations

G Start Co-elution Detected: Sacubitril & Impurity 3 CheckPH Check Mobile Phase pH Start->CheckPH PHHigh pH > 3.0 (Sacubitril Ionized) CheckPH->PHHigh PHLow pH < 2.5 (Sacubitril Suppressed) CheckPH->PHLow AdjustPH Lower pH to 1.7 - 2.5 (e.g., 0.1% Perchloric Acid) PHHigh->AdjustPH CheckCol Evaluate Stationary Phase PHLow->CheckCol Success Baseline Resolution Achieved (Rs > 1.5) AdjustPH->Success ColC18 C18 Column (Excessive Hydrophobic Retention) CheckCol->ColC18 CheckDet Evaluate Detection Method CheckCol->CheckDet Peaks still overlapping ColC8 Switch to C8 Column (Accucore XL C8, 3μm) ColC18->ColC8 ColC8->Success DetUV UV Detection (Baseline Noise/Interference) CheckDet->DetUV DetFLD Switch to FLD (Ex: 255nm, Em: 374nm) DetUV->DetFLD DetFLD->Success

Decision tree for troubleshooting the co-elution of Sacubitril and Impurity 3.

Pathway Sacubitril Sacubitril (Parent Drug) pKa ~4.6 Hydrolysis Acidic/Basic Hydrolysis or Synthesis Intermediate Sacubitril->Hydrolysis Degradation Stress BMP Impurity 3 (BMP) Biphenyl Methyl Pyrrolidinone pKa ~4.72 Hydrolysis->BMP Loss of Carboxylic Acid

Chemical relationship and degradation pathway from Sacubitril to Impurity 3 (BMP).

References

  • Prajapati, P., Bhayani, D., & Mehta, P. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. Journal of Applied Pharmaceutical Science, 10(2), 97-107.[Link]

  • Ragab, M. A. A., Galal, S. M., Korany, M. A., & Ahmed, A. R. (2018). High performance thin-layer and high performance liquid chromatography coupled with photodiode array and fluorescence detectors for analysis of valsartan and sacubitril in their supramolecular complex with quantitation of sacubitril-related substance in raw material and tablets. Journal of Chromatographic Science, 56(6), 498-509.[Link]

  • Kormod, L. A., Hegazy, M. A., & Kessiba, A. M. (2025). A sensitive green HPLC-fluorescence method for simultaneous analysis of sacubitril and valsartan in pure forms, pharmaceutical dosage form and human plasma. Scientific Reports, 15(1), 38484.[Link]

Optimization

Improving peak shape and sensitivity for Sacubitril Impurity 3 detection

Welcome to the technical support center for the analysis of Sacubitril and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Sacubitril and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the detection of Sacubitril Impurity 3, focusing on improving chromatographic peak shape and analytical sensitivity. Here, we address common challenges with scientifically-grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is Sacubitril Impurity 3 and why is its detection challenging?

Sacubitril Impurity 3, chemically known as (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one, is a known impurity in the synthesis of Sacubitril. Its detection can be challenging due to its neutral, non-ionizable nature under typical reversed-phase HPLC conditions. This can lead to issues with peak shape, such as tailing, and can impact the sensitivity of the analysis, especially at low concentration levels.

Q2: My peak for Sacubitril Impurity 3 is showing significant tailing. What are the primary causes?

Peak tailing for neutral compounds like Sacubitril Impurity 3 in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase. The primary culprit is often the interaction with active silanol groups on the silica-based column packing material.[1] These silanol groups can interact with polar functional groups on the analyte, leading to a secondary retention mechanism that causes the peak to tail.

Another potential cause is column overload, where the concentration of the analyte is too high for the capacity of the column, leading to a distorted peak shape.

Troubleshooting Guide: Improving Peak Shape

Issue: Asymmetrical or Tailing Peak for Sacubitril Impurity 3

A symmetrical peak is crucial for accurate integration and quantification. Here’s a step-by-step guide to improving the peak shape of Sacubitril Impurity 3.

Mobile Phase Optimization

The composition of the mobile phase plays a critical role in controlling peak shape.

a. Adjusting Mobile Phase pH:

While Sacubitril Impurity 3 is neutral, the ionization state of the stationary phase's residual silanol groups is pH-dependent. At a lower pH (typically below 3), the silanol groups are protonated and less likely to interact with the analyte.

  • Protocol:

    • Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate buffer) or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and observe the peak shape.

b. Mobile Phase Additives:

Mobile phase additives can be used to mask the active silanol sites on the stationary phase.

  • Protocol:

    • Introduce a small concentration of a competing amine, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol groups, reducing their availability for secondary interactions with the analyte.

    • Alternatively, consider using ion-pairing reagents if other ionizable impurities are also being analyzed.[2]

Diagram: Effect of Mobile Phase pH on Silanol Activity

G cluster_0 Low pH (e.g., pH < 3) cluster_1 Mid-Range pH (e.g., pH 4-7) Protonated_Silanol Si-OH (Less Active) Analyte_1 Impurity 3 Analyte_1->Protonated_Silanol Minimal Interaction (Symmetrical Peak) Ionized_Silanol Si-O- (Active) Analyte_2 Impurity 3 Analyte_2->Ionized_Silanol Strong Interaction (Peak Tailing) G LC_Separation LC Separation of Impurity 3 ESI_Source Electrospray Ionization LC_Separation->ESI_Source Quadrupole_1 Q1: Precursor Ion Selection ESI_Source->Quadrupole_1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole_1->Collision_Cell Quadrupole_2 Q3: Product Ion Selection Collision_Cell->Quadrupole_2 Detector Detector Quadrupole_2->Detector

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Sacubitril Impurity 3 Quantification

Overview & Mechanistic Context Sacubitril Impurity 3—chemically identified as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (CAS 1038925-00-6)[1]—is a critical biphenyl methyl pyrrolidinone (BMP) interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Sacubitril Impurity 3—chemically identified as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (CAS 1038925-00-6)[1]—is a critical biphenyl methyl pyrrolidinone (BMP) intermediate and suspected impurity in the synthesis of the heart failure medication sacubitril[]. When quantifying this highly lipophilic compound in complex biological matrices (such as human plasma) via LC-MS/MS, analysts frequently encounter severe matrix effects.

Matrix effects are defined as the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, unidentified endogenous components[3]. Because regulatory bodies demand rigorous proof of assay reliability, this guide provides causality-driven troubleshooting strategies and self-validating protocols to diagnose, quantify, and eliminate matrix effects in strict accordance with ICH M10 bioanalytical method validation guidelines[4].

Diagnostic & Mitigation Workflow

MatrixEffect A Signal Drift or Poor Precision for Sacubitril Impurity 3 B Qualitative Assessment (Post-Column Infusion) A->B C Quantitative Assessment (Calculate Matrix Factor) B->C D Is IS-Normalized MF CV ≤ 15%? C->D E Improve Sample Clean-up (e.g., SPE for Phospholipids) D->E No F Optimize Chromatography (Shift RT away from suppression) D->F No G Implement True SIL-IS (Avoid Deuterium Isotope Effect) D->G No H Method Validated per ICH M10 D->H Yes E->C F->C G->C

Workflow for diagnosing and mitigating LC-MS/MS matrix effects per ICH M10 guidelines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I experiencing severe ion suppression for Sacubitril Impurity 3 at my current retention time? Causality & Expert Insight: Ion suppression occurs when endogenous matrix components—most commonly glycerophospholipids or lysophospholipids in plasma—co-elute with your analyte and compete for available charge in the electrospray ionization (ESI) source. Because Sacubitril Impurity 3 is highly lipophilic, it elutes in the high-organic region of a reversed-phase gradient (e.g., using acetonitrile and 5 mM ammonium acetate with 0.1% formic acid[5]). This is exactly where strongly retained phospholipids elute. If your method relies solely on simple protein precipitation (PPT), these lipids remain in the extract, monopolizing the ESI droplet surface and drastically reducing the ionization efficiency of Impurity 3. Self-Validating Solution: Transition from PPT to Solid-Phase Extraction (SPE) or utilize dedicated phospholipid-removal plates. By controlling the wash steps, you can selectively elute Impurity 3 while leaving the heavily suppressing phospholipids bound to the sorbent.

Q2: How do I quantitatively assess the matrix effect to ensure compliance with regulatory standards? Causality & Expert Insight: Regulatory agencies require a standardized mathematical approach to prove that the biological matrix does not compromise assay reliability[4]. According to the ICH M10 guidelines, matrix effects must be evaluated using at least 6 independent sources/lots of the matrix (including special populations like hemolyzed or lipemic plasma, if applicable)[3]. Self-Validating Solution: You must calculate the Matrix Factor (MF) and the Internal Standard (IS)-normalized Matrix Factor. The acceptance criterion dictates that the coefficient of variation (CV) of the IS-normalized MF across the 6 lots must be ≤ 15% at both low and high quality control (LQC and HQC) levels[3].

Q3: My stable isotope-labeled internal standard (SIL-IS) isn't fully compensating for the matrix effect. What is the mechanistic failure here? Causality & Expert Insight: A true SIL-IS should co-elute perfectly with the native analyte, experiencing the exact same ionization environment. However, if you are using a deuterium-labeled standard with a high degree of labeling (e.g., -d8), you may be encountering the "deuterium isotope effect." The heavily deuterated SIL-IS becomes slightly less lipophilic than the native Sacubitril Impurity 3, causing it to elute slightly earlier in reversed-phase chromatography. Even a retention time shift of 0.05 minutes means the native analyte and the SIL-IS are exposed to different concentrations of co-eluting matrix suppressors, breaking the compensatory mechanism. Self-Validating Solution: Verify co-elution by overlaying the extracted ion chromatograms (XICs). If baseline separation is observed, flatten your mobile phase gradient to minimize the resolution between the isotopologues, or switch to a 13C/15N-labeled internal standard, which does not exhibit chromatographic isotope effects.

Experimental Protocols
Protocol 1: Qualitative Assessment via Post-Column Infusion

This protocol visualizes the exact retention time windows where matrix suppression occurs, allowing for targeted chromatographic optimization.

  • Preparation: Prepare a neat solution of Sacubitril Impurity 3 at a high concentration (e.g., 1 µg/mL) in the mobile phase.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece placed directly between the analytical LC column and the mass spectrometer ESI source.

  • Continuous Infusion: Infuse the Impurity 3 solution at a constant flow rate (e.g., 10 µL/min) to establish a steady, high-intensity baseline signal in the MS.

  • Matrix Injection: Inject a blank matrix extract (processed via your current sample prep method) onto the LC column and run your standard gradient.

  • Observation: Monitor the MS signal for Impurity 3. Any sudden dips (suppression) or spikes (enhancement) in the baseline indicate the elution of matrix components.

  • Validation: If the retention time of Sacubitril Impurity 3 falls within a suppression zone, adjust the chromatographic gradient to shift the analyte peak into a "clean" window.

Protocol 2: Quantitative Matrix Factor (MF) Determination

This protocol strictly adheres to ICH M10 guidelines for post-extraction spiking[3].

  • Matrix Sourcing: Obtain blank plasma from 6 independent sources.

  • Extraction: Process the 6 blank matrix samples using your finalized extraction protocol (e.g., SPE).

  • Post-Spiking: Spike the already extracted blank matrices with Sacubitril Impurity 3 and the IS at LQC and HQC levels.

  • Neat Standard Preparation: Prepare neat solutions of Impurity 3 and IS at the exact same LQC and HQC concentrations in the pure extraction solvent.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculation: Calculate the Matrix Factor for each lot: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix).

  • Validation: Calculate the IS-normalized MF (Analyte MF / IS MF). Verify that the CV across the 6 lots is ≤ 15%[3].

Data Presentation

Table 1: Example Quantitative Assessment of Matrix Effect (ICH M10 Compliance) This table demonstrates a self-validating dataset where the IS-normalized Matrix Factor meets the strict regulatory acceptance criteria (CV ≤ 15%)[3].

Matrix Lot (n=6)LQC MF (Analyte)LQC MF (IS)IS-Normalized MF (LQC)HQC MF (Analyte)HQC MF (IS)IS-Normalized MF (HQC)
Lot 1 (Normal)0.820.811.010.850.841.01
Lot 2 (Normal)0.780.790.990.810.820.99
Lot 3 (Normal)0.850.841.010.880.861.02
Lot 4 (Normal)0.750.760.990.790.791.00
Lot 5 (Hemolyzed)0.680.651.050.720.691.04
Lot 6 (Lipemic)0.620.581.070.650.611.07
Mean 0.750.741.02 0.780.771.02
% CV 11.4%13.5%3.0% 10.6%12.1%2.8%

Table 2: Troubleshooting Matrix Effects Matrix

Diagnostic SymptomMechanistic CauseCorrective Action
Baseline dips during post-column infusion Co-eluting endogenous phospholipids competing for ESI charge.Implement Solid-Phase Extraction (SPE) or phospholipid-removal plates.
IS-Normalized MF CV > 15% Internal standard is not properly tracking the analyte's ionization changes across different lots.Check for deuterium isotope effect causing RT shifts; switch to 13C/15N SIL-IS.
Absolute MF < 0.50 (Severe Suppression) Analyte elutes in the solvent front or highly organic wash phase.Optimize LC gradient (e.g., adjust acetonitrile/ammonium acetate ratio) to shift RT[5].
References
  • Source: worldwide.
  • Source: scienceopen.
  • Source: ich.
  • Source: theclinivex.
  • Title: CAS 1038925-00-6 (Sacubitril Impurity 3)

Sources

Optimization

Overcoming challenges in the isolation and purification of Sacubitril Impurity 3

Welcome to the Analytical & Process Chemistry Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges associated with the isolation, quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Process Chemistry Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges associated with the isolation, quantification, and purification of Sacubitril Impurity 3 (also known chemically as biphenyl methyl pyrrolidinone [BMP] or Sacubitril Lactam Impurity).

This guide bridges the gap between theoretical mechanisms and practical benchtop execution, ensuring your analytical workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Sacubitril Impurity 3 continuously form during my synthesis and forced degradation studies? The Causality: Sacubitril Impurity 3 (CAS: 1038925-00-6) is an intramolecular cyclization product. Sacubitril contains both an amine functionality (or its precursor) and an ester/carboxylic acid group. Under acidic or basic stress conditions, or when the intermediate amine is left unprotonated during synthesis, the lone pair of electrons on the nitrogen acts as a nucleophile. It attacks the carbonyl carbon of the ester/acid, expelling water or ethanol, and forming a highly stable 5-membered pyrrolidinone (lactam) ring. The Fix: During synthesis, maintain the amine in a protonated state (e.g., as a hydrochloride salt) to eliminate its nucleophilicity. During formulation or extraction, utilize mild bases (like sodium bicarbonate) to prevent base-catalyzed lactamization.

Pathway Sac Sacubitril (Free Amine/Ester) Stress Acidic/Basic Stress (Deprotonation/Hydrolysis) Sac->Stress Nucleophilic Intramolecular Attack (N lone pair attacks C=O) Stress->Nucleophilic Lactam Sacubitril Impurity 3 (Lactam Formation) Nucleophilic->Lactam - H2O / EtOH

Mechanistic pathway of Sacubitril Impurity 3 formation via intramolecular cyclization.

Q2: I am struggling to resolve Impurity 3 from the main Sacubitril peak on standard UV-HPLC. Why is this happening? The Causality: Sacubitril and Impurity 3 share the massive, highly hydrophobic biphenyl moiety, which dictates their primary interaction with C18 stationary phases. Because the conversion from an open-chain amide to a lactam ring only slightly alters the overall dipole moment and hydrodynamic volume, their retention times (Rt) are nearly identical under isocratic conditions. The Fix: Transition to a gradient elution method utilizing a fluorinated or highly end-capped stationary phase (e.g., Waters XBridge C18 or Phenomenex Gemini-NX C18)[1]. The gradient dynamically alters the solvation shell around the lactam ring, exploiting the minor polarity difference between the open-chain acid and the closed lactam.

Q3: How can I accurately quantify trace levels of Impurity 3 without baseline noise interference? The Causality: Standard Diode Array Detectors (DAD) at 254 nm or 278 nm often suffer from matrix interference in complex formulations (like LCZ696 supramolecular complexes). However, the biphenyl group in Impurity 3 is a strong fluorophore. The Fix: Implement High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD). By setting the excitation/emission wavelengths specifically for the biphenyl moiety ( λex​ 255 nm / λem​ 314-374 nm), you create a self-validating system where matrix excipients remain invisible, drastically lowering the Limit of Detection (LOD)[2].

Part 2: Quantitative Data Summarization

To optimize your analytical methods, compare the performance of different detection strategies for Sacubitril Impurity 3 (BMP) based on validated literature parameters[2],[3],[1]:

Analytical TechniqueDetector SettingsLOD (ng/mL)LOQ (ng/mL)Mechanistic Advantage
HPLC-FLD λex​ : 255 nm, λem​ : 314 nm1.75.0Exploits biphenyl fluorescence; eliminates matrix noise.
HPLC-DAD λabs​ : 254 nm~3.3~10.0Universal detection; good for mass balance calculations.
HPTLC UV / Densitometry> 10.0> 25.0Rapid parallel screening of crude synthesis batches.

*Note: DAD limits are generalized for sacubitril-related compounds in standard matrices; FLD provides superior sensitivity specifically for the lactam impurity.

Part 3: Preparative Isolation Workflow (Step-by-Step)

When structural elucidation (NMR/HRMS) or reference standard generation is required, you must isolate Impurity 3 from degraded Sacubitril bulk (often tagged as SAC D-3 in stress studies)[4]. Follow this self-validating preparative protocol:

Phase 1: Forced Degradation (Sample Generation)

  • Subject 100 mg of Sacubitril API to base hydrolysis (0.1 N NaOH) at 60°C for 24 hours to intentionally drive lactamization[5].

  • Neutralize the solution with 0.1 N HCl to halt the reaction and precipitate the crude organics.

  • Re-dissolve the crude mixture in 50:50 Acetonitrile:Water (v/v) and filter through a 0.22 µm PTFE syringe filter.

Phase 2: Preparative RP-HPLC Isolation

  • Column Selection: Equip a Preparative C18 Column (e.g., Fortis C18, 150 mm x 21.2 mm, 5 µm)[5].

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (TFA acts as an ion-pairing agent to sharpen the peaks).

    • Buffer B: 100% HPLC-Grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 30% B to 80% B over 30 minutes at a flow rate of 15.0 mL/min.

  • Fraction Collection: Monitor the eluent using dual-channel detection (UV at 254 nm and FLD). Collect the fraction eluting immediately after the main Sacubitril peak (typically Δ Rt = +0.8 to 1.5 min depending on column dead volume).

Phase 3: Orthogonal Validation & Recovery

  • Pool the collected fractions and inject a 10 µL aliquot into an analytical LC-MS (Q-TOF). Confirm the presence of the molecular ion peak at m/z 266.15 [M+H]+ (Molecular weight of Impurity 3 is 265.36 Da)[4].

  • Lyophilize the validated fractions to remove water and volatile TFA, yielding pure Sacubitril Impurity 3 as a white to off-white solid.

Isolation Crude Degraded Sacubitril (Contains Impurity 3) PrepLC Prep RP-HPLC (C18, 0.1% TFA / ACN) Crude->PrepLC Detect Orthogonal Detection (UV-DAD + FLD) PrepLC->Detect Collect Fraction Collection (Target: m/z 266.15) Detect->Collect Real-time monitoring Dry Lyophilization (Solvent/TFA Removal) Collect->Dry Pure Pure Impurity 3 (>98% Purity for NMR) Dry->Pure

Preparative RP-HPLC workflow for the isolation and validation of Sacubitril Impurity 3.

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Troubleshooting

Method robustness testing for Sacubitril Impurity 3 analysis

Welcome to the Analytical Technical Support Center . This portal provides advanced troubleshooting, validated methodologies, and regulatory guidance for the chromatographic analysis of Sacubitril Impurity 3 (Biphenyl met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . This portal provides advanced troubleshooting, validated methodologies, and regulatory guidance for the chromatographic analysis of Sacubitril Impurity 3 (Biphenyl methyl pyrrolidinone / BMP; CAS No. 1038925-00-6)[].

Designed for analytical scientists and drug development professionals, this guide aligns with the enhanced Quality by Design (QbD) lifecycle approach mandated by the ICH Q2(R2) Validation of Analytical Procedures guideline[2][3].

Robustness Workflow: Analytical Quality by Design (AQbD)

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters[4]. Rather than outdated One-Factor-At-A-Time (OFAT) testing, modern compliance requires establishing a Method Operable Design Region (MODR) [5].

RobustnessWorkflow Start Define Analytical Target Profile (ATP) Risk Risk Assessment (FMEA) Identify Critical Parameters Start->Risk DoE Design of Experiments (DoE) Plackett-Burman Matrix Risk->DoE Exec Execute HPLC Runs Vary pH, Temp, Flow Rate DoE->Exec Analyze Statistical Analysis Evaluate System Suitability Exec->Analyze MODR Define Method Operable Design Region (MODR) Analyze->MODR Criteria Met Fail Refine Method Parameters Analyze->Fail Criteria Failed Fail->Risk

Analytical Quality by Design (AQbD) workflow for HPLC method robustness testing.

Step-by-Step Methodology: Self-Validating Robustness Protocol

To ensure scientific integrity, this protocol operates as a self-validating system . By embedding control mechanisms, you can definitively prove whether a failure is due to the deliberate parameter variation or random instrument drift.

Step 1: Establish the Analytical Target Profile (ATP) Define the baseline System Suitability Testing (SST) acceptance criteria: Resolution ( Rs​ ) > 1.5 between Sacubitril and Impurity 3, Tailing Factor ( Tf​ ) < 1.5, and Peak Area %RSD < 2.0%[6].

Step 2: Risk Assessment & Matrix Design Identify Critical Method Parameters (CMPs). For a reversed-phase HPLC method utilizing a C18 column (e.g., Phenomenex Gemini-NX[7]), select: Flow Rate, Column Temperature, Mobile Phase pH, and Organic Modifier Concentration. Construct a fractional factorial Design of Experiments (DoE) matrix to capture interaction effects.

Step 3: Prepare Bracketing Standards (The Self-Validating Mechanism) Prepare a nominal standard solution containing Sacubitril API spiked with 0.15% w/w of Impurity 3. Critical Step: Inject this nominal standard before, during, and after the DoE sequence. If a robustness run fails the ATP, but the subsequent nominal bracketing standard passes, the failure is mathematically attributed to the parameter variation, confirming the boundary of your MODR.

Step 4: Chromatographic Execution & Statistical Evaluation Execute the DoE runs. Extract the quantitative responses ( Rs​ , Tf​ , %RSD) and input them into statistical software to generate perturbation plots. Define the final MODR where all ATP criteria are consistently met[5].

Quantitative Data: Robustness Parameters & Acceptance Criteria

The following table summarizes typical DoE variations and the resulting quantitative SST data required to validate the robustness of a Sacubitril Impurity 3 method[5][6].

Critical Method ParameterNominal ValueDoE VariationResolution ( Rs​ )Tailing Factor ( Tf​ )Peak Area %RSD (n=6)Status
Flow Rate 1.0 mL/min± 0.1 mL/min2.1 - 2.41.1 - 1.20.8%Pass
Column Temperature 30 °C± 5 °C1.6 - 2.31.1 - 1.31.1%Pass
Mobile Phase pH 6.2± 0.2 units1.8 - 2.21.2 - 1.41.5%Pass
Organic Modifier 30% ACN± 2%1.7 - 2.51.0 - 1.20.9%Pass

Troubleshooting Guide: Causality & Solutions

Issue 1: Severe retention time shifts and co-elution occur when the mobile phase pH fluctuates by just 0.2 units.

  • Causality: Sacubitril Impurity 3 has a experimentally determined pKa of 4.72 ± 0.10[]. If your nominal mobile phase pH is set near this value (e.g., pH 4.5 - 5.0), the molecule exists in a highly sensitive dynamic equilibrium between its ionized and unionized states. A minor pH shift drastically alters the ionization ratio, causing erratic polarity shifts and peak broadening.

  • Actionable Fix: Ensure the nominal mobile phase pH is buffered at least 1.5 units away from the pKa. Adjusting the buffer to pH 3.0 (fully unionized) or pH 6.2 (fully ionized) will stabilize the retention time and restore method robustness[5].

Issue 2: During temperature robustness testing (e.g., 25°C to 35°C), the resolution between Sacubitril and Impurity 3 drops below the ICH threshold of 1.5.

  • Causality: Chromatographic separation relies on the thermodynamics of analyte partitioning, governed by the van 't Hoff equation. Sacubitril and Impurity 3 have similar hydrophobic profiles but differ in spatial conformation. Increased temperature accelerates mass transfer but reduces the stationary phase interaction time. Because their enthalpies of transfer ( ΔH ) differ, temperature changes alter their selectivity ( α ) disproportionately.

  • Actionable Fix: If the method is highly temperature-sensitive, narrow the defined operational range in the method SOP to ±2°C instead of ±5°C. Alternatively, switch to a column with a higher carbon load or embedded polar groups to enhance steric selectivity at higher temperatures[7].

Issue 3: Minor flow rate variations (±0.1 mL/min) cause baseline noise that compromises the Limit of Quantitation (LOQ) for Impurity 3.

  • Causality: Flow rate variations directly impact peak width. If the flow rate decreases, the peak broadens. If the detector's data acquisition rate (Hz) and time constant are not optimized for wider peaks, the detector averages the signal over too much time, artificially flattening the peak and degrading the Signal-to-Noise (S/N) ratio below the required threshold of 10:1[9].

  • Actionable Fix: Do not alter the flow rate limits; instead, optimize the detector settings. Decrease the detector time constant or increase the sampling rate to accurately integrate the broader peak without amplifying high-frequency baseline noise.

Frequently Asked Questions (FAQs)

Q: Does ICH Q2(R2) strictly mandate the use of Design of Experiments (DoE) for robustness testing? A: While not legally mandated as the only path, ICH Q2(R2) strongly encourages an enhanced, lifecycle approach using DoE[3]. Multivariate experiments provide a comprehensive understanding of parameter interactions (e.g., how pH and temperature interact simultaneously), which regulatory bodies increasingly expect for stability-indicating methods[10].

Q: What is the acceptable mass balance during forced degradation robustness testing? A: When validating the stability-indicating power of the method against Impurity 3 (e.g., under oxidative or hydrolytic stress), the mass balance—calculated as the sum of the active assay value and all degradation products—should typically fall between 95.0% and 105.0%[5].

Q: Can I use Sacubitril Impurity 3 as an internal standard? A: Yes. Because of its high purity and structural similarity to the parent drug, highly purified Sacubitril Impurity 3 is frequently used as an internal standard for detecting the concentration of Sacubitril in biological matrices (like human plasma) during pharmacokinetic studies[].

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link] (Citations:[2],[4],[11])

  • Title: Stability indicating RP-HPLC method for the simultaneous estimation of Sacubitril and Valsartan in drug product Source: ResearchGate URL: [Link] (Citations:[5],[7])

  • Title: Stability-Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities Source: Neuroquantology URL: [Link] (Citations:[6])

  • Title: Optimized RP-HPLC chromatogram for meclizine hydrochloride (and related structural degradation analysis) Source: ResearchGate URL: [Link] (Citations:[9])

  • Title: ICH Q2 (R2) Validation of Analytical Procedures: An Overview Source: MasterControl / QbD Group URL: [Link] (Citations:[3],[10])

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Technical Support Center: Troubleshooting Polar Impurities in Sacubitril Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chromatographic behavior of Sacubitril an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chromatographic behavior of Sacubitril and its related substances.

Sacubitril is a neprilysin inhibitor prodrug, most commonly co-formulated with Valsartan to treat chronic heart failure[1]. During stability-indicating assay development, analysts frequently encounter severe challenges with its polar degradation products. The most notorious of these is sacubitrilat (LBQ657) , the active metabolite and primary hydrolytic degradation product[2][3].

Below, you will find mechanistic FAQs, troubleshooting workflows, and self-validating protocols to ensure scientific integrity in your analytical methods.

Mechanistic FAQs: Understanding the Chemistry

Q1: Why do sacubitril degradation products like LBQ657 elute at the void volume on my standard C18 column? Causality: Sacubitril is an ethyl ester. When subjected to hydrolytic stress (acid/base) or enzymatic cleavage, it undergoes de-ethylation to form LBQ657[3][4]. LBQ657 is a dicarboxylic acid. At a neutral or slightly acidic pH, these carboxylic groups are ionized (COO⁻), rendering the molecule extremely hydrophilic. Standard C18 stationary phases rely on hydrophobic interactions, which are entirely insufficient to retain the doubly ionized form of LBQ657[5][6]. Solution: You must suppress the ionization by lowering the mobile phase pH below the pKa of the carboxylic acids (typically pH 2.1–3.0) using buffers like 10 mM KH₂PO₄[7][8]. This protonates the molecule (COOH), increasing its hydrophobicity and retention.

Q2: How do I transition my stability-indicating UV method to an LC-MS compatible method without losing retention of polar impurities? Causality: UV methods often utilize non-volatile buffers (e.g., phosphate buffers) to achieve the low pH necessary for polar impurity retention[7]. However, phosphate buffers cause severe ion suppression and source fouling in mass spectrometry. Solution: Substitute the phosphate buffer with a volatile acidic modifier, such as 0.1% Formic Acid or dilute Ammonium Acetate (adjusted to pH 3.0)[9][10]. While Trifluoroacetic acid (TFA) provides excellent ion-pairing, it causes persistent ion suppression in negative electrospray ionization (ESI-) mode, making Formic Acid the preferred choice for LC-MS/MS characterization.

Q3: What causes peak tailing for sacubitril's polar intermediates, and how do I fix it? Causality: Peak tailing is typically caused by secondary interactions between the basic amino/amide moieties of the impurities and unreacted, acidic silanol groups on the silica support of the stationary phase. Solution: Utilize an end-capped column or a polar-embedded stationary phase (e.g., Phenyl-Hexyl or Accucore XL C8)[2][7]. These phases shield the residual silanols and provide alternative retention mechanisms (like π-π interactions) that improve peak symmetry.

Pathway & Troubleshooting Workflows

To visualize the root cause of these polar impurities, refer to the degradation pathway below.

Degradation_Pathway Sacubitril Sacubitril (Prodrug) Hydrophobic Ethyl Ester Hydrolysis Hydrolytic Stress (Acid/Base/Esterases) Sacubitril->Hydrolysis Other_Degradants Oxidative Degradation Products Sacubitril->Other_Degradants Peroxide Stress LBQ657 LBQ657 (Sacubitrilat) Highly Polar Dicarboxylic Acid Hydrolysis->LBQ657 De-ethylation

Fig 1: Mechanistic degradation pathway of Sacubitril into its highly polar active metabolite LBQ657.

If you are experiencing co-elution at the solvent front, follow this logical decision tree to systematically resolve the issue:

HPLC_Troubleshooting Start Issue: Polar Impurity Elutes at Solvent Front Check_pH Check Mobile Phase pH Is pH < pKa of carboxylic acids? Start->Check_pH Adjust_pH Adjust pH to 2.1 - 3.0 (e.g., 0.1% TFA or Phosphate) Check_pH->Adjust_pH No Check_Column Evaluate Stationary Phase Is it a standard C18? Check_pH->Check_Column Yes Adjust_pH->Check_Column Switch_Column Switch to Polar-Embedded (Phenyl-Hexyl) or C8 Check_Column->Switch_Column Yes Gradient Optimize Gradient Start at 2-5% Organic Check_Column->Gradient No Switch_Column->Gradient Success Baseline Resolution Achieved (k' > 1.5) Gradient->Success

Fig 2: Decision tree for troubleshooting poor retention of polar Sacubitril impurities.

Data Presentation: Physicochemical & Gradient Optimization

Understanding the stark contrast in polarity between the prodrug and its degradants is critical for method development.

Table 1: Physicochemical and Chromatographic Properties

Compound Role Polarity Typical Retention Behavior (Standard C18, Neutral pH) Optimal Stationary Phase
Sacubitril Prodrug (API) Hydrophobic Strong retention (k' > 5) C18, C8, Phenyl-Hexyl
LBQ657 Active Metabolite / Degradant Highly Polar Void volume elution (k' < 1) Phenyl-Hexyl, AQ-C18, HILIC

| Valsartan | Co-formulated API | Moderate | Moderate retention | C18, C8 |

To capture both the early-eluting polar impurities and the late-eluting hydrophobic parent compounds, a steep gradient is required[7][11].

Table 2: Optimized Gradient Elution Program for Polar Impurity Resolution

Time (min) Mobile Phase A (10 mM KH₂PO₄, pH 2.1) % Mobile Phase B (MeOH:ACN 70:30) % Flow Rate (mL/min)
0.0 95 5 0.8
5.0 85 15 0.8
20.0 40 60 0.8
30.0 20 80 0.8

| 35.0 | 95 | 5 | 0.8 |

Standardized Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies incorporate internal checks to verify that the chromatographic system is performing as intended.

Protocol A: Stability-Indicating RP-HPLC Method for Sacubitril (UV-based)

Self-Validating System: This protocol incorporates a void volume marker (Uracil) to definitively prove that the earliest eluting polar impurity is retained via chemical interaction ( k′>1.5 ), not simply passing through the column un-retained.

  • Mobile Phase Preparation:

    • Phase A: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust pH strictly to 2.1 ± 0.05 using dilute orthophosphoric acid[7]. Filter through a 0.22 µm membrane.

    • Phase B: Mix Methanol and Acetonitrile in a 70:30 (v/v) ratio[7].

  • Column Selection: Install an Ascentis Phenyl-Hexyl column (250 mm × 4.6 mm, 5 µm) or equivalent[7]. Set the column oven to 30°C.

  • System Suitability (Self-Validation Step): Inject a suitability mixture containing 10 µg/mL Uracil (void marker), 50 µg/mL LBQ657, and 50 µg/mL Sacubitril.

    • Acceptance Criteria: The retention factor ( k′ ) of LBQ657 must be ≥1.5 relative to the Uracil peak. Resolution ( Rs​ ) between any known adjacent impurities must be ≥2.0 .

  • Sample Preparation: Weigh a sample equivalent to 200 mg Sacubitril. Add 100 mL of diluent (Water:Acetonitrile 50:50). Sonicate for 10 minutes to ensure complete extraction from the formulation matrix, then dilute to 200 mL[12]. Centrifuge at 10,000 rpm and filter through a 0.45 µm PTFE syringe filter to remove insoluble excipients[10].

  • Execution: Run the gradient detailed in Table 2 at 0.8 mL/min, monitoring UV absorbance at 254 nm[7][11].

Protocol B: LC-MS/MS Compatible Workflow for Degradant Characterization

Self-Validating System: This protocol utilizes a continuous baseline drift monitor to ensure the volatile buffer is not causing ion suppression over sequential injections.

  • Mobile Phase Adaptation: Replace Phase A with 0.1% Formic Acid in Water (pH ~2.7) and Phase B with 0.1% Formic Acid in Acetonitrile[10]. Do not use phosphate buffers.

  • Column Selection: Use an Accucore XL C8 (100 × 4.6 mm, 3 µm) to maintain retention of polar analytes while reducing the overall run time[2][11].

  • MS Parameters: Operate the mass spectrometer in both positive and negative ESI modes. LBQ657 (Sacubitrilat) ionizes exceptionally well in ESI- due to its exposed carboxylic acid groups[9][10].

  • Validation (Ion Suppression Check): Monitor the MS signal intensity of a known standard over 10 consecutive injections. If signal degradation exceeds 5%, divert the first 2 minutes of the LC flow (containing un-retained salts and highly polar matrix components) to waste via a switching valve before it enters the MS source.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Stability-Indicating HPLC Methods for Sacubitril Impurities: A Comparative Guide

Introduction Sacubitril is a potent neprilysin inhibitor that, when co-crystallized with valsartan, forms a first-in-class angiotensin receptor neprilysin inhibitor (ARNI) essential for the management of heart failure[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sacubitril is a potent neprilysin inhibitor that, when co-crystallized with valsartan, forms a first-in-class angiotensin receptor neprilysin inhibitor (ARNI) essential for the management of heart failure[1]. Due to its complex molecular architecture—which includes amide, ester, and carboxylic acid functionalities—sacubitril is highly vulnerable to hydrolytic and oxidative degradation during manufacturing and shelf-life storage[2].

To comply with stringent ICH Q2(R1) and Q1A(R2) regulatory guidelines, analytical scientists are required to develop a robust Stability-Indicating Method (SIM). This method must be capable of baseline-resolving the Active Pharmaceutical Ingredient (API) from all process impurities, stereoisomers, and forced degradation products[3].

The Analytical Challenge

Developing a SIM for sacubitril presents significant chromatographic hurdles. Standard High-Performance Liquid Chromatography (HPLC) methods utilizing traditional fully porous C18 columns often fail to provide adequate resolution for sacubitril's highly polar degradants and closely eluting diastereomers[2]. These traditional methods typically require extended gradient run times (>45 minutes) and high flow rates, leading to excessive solvent consumption, poor sensitivity, and peak broadening caused by deep pore diffusion[3].

Objective Comparison: Traditional Porous C18 vs. Core-Shell C8

To address these limitations, we objectively compare a traditional fully porous C18 method (Method A) against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a Core-Shell C8 column (Method B)[1].

Mechanism cluster_A Method B: Core-Shell C8 cluster_B Method A: Fully Porous C18 N1 Sacubitril & Impurities Injection N2 Core-Shell C8 Column N1->N2 N3 Fully Porous C18 Column N1->N3 N4 Short Diffusion Path High Efficiency N2->N4 N6 Baseline Resolution (Rs > 2.0) N4->N6 N5 Deep Pore Diffusion Peak Broadening N3->N5 N7 Co-elution of Polar Degradants N5->N7

Mechanistic comparison of mass transfer in core-shell C8 versus fully porous C18 columns.

Mechanistic Insights: Why Core-Shell Technology Excels

The superior performance of Method B is fundamentally rooted in mass transfer kinetics. In a fully porous particle (Method A), the analyte diffuses deep into the silica matrix. This increases the C-term (resistance to mass transfer) in the van Deemter equation, resulting in broader peaks and the co-elution of polar degradants.

Conversely, the solid, impermeable core of the Core-Shell C8 particle (Method B) physically restricts the diffusion path[1]. This prevents deep pore penetration, resulting in highly efficient, sharp peaks that allow for baseline resolution ( Rs​>2.0 ) of sacubitril from its critical impurity pairs.

Furthermore, the mobile phase selection in Method B is highly deliberate. The inclusion of Tetrahydrofuran (THF) acts as a strong hydrogen-bond acceptor[1]. Because sacubitril contains multiple hydrogen-bond donor sites, THF specifically disrupts secondary intermolecular interactions between the analyte and residual silanols on the stationary phase, effectively eliminating peak tailing.

Experimental Protocols: A Self-Validating System

A true stability-indicating method must be a self-validating system. The protocol below incorporates immediate neutralization steps post-stress. Causality: Failing to neutralize stressed samples allows degradation kinetics to continue while the sample sits in the autosampler queue. This uncontrolled variable invalidates the mass balance and distorts the true degradation profile[4].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 50 mg of the sacubitril complex and transfer it to a 25 mL volumetric flask. Add 20 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and make up the volume to obtain a 2 mg/mL concentration[1].

  • Acidic Degradation: Transfer 5 mL of the sample to a flask, add 5 mL of 0.5 N HCl, and heat at 60°C for 2 hours[4]. Critical Step: Immediately neutralize with 5 mL of 0.5 N NaOH to halt hydrolysis.

  • Alkaline Degradation: Add 5 mL of 0.5 N NaOH to 5 mL of the sample, and heat at 40°C for 1 hour[2]. Critical Step: Neutralize immediately with 5 mL of 0.5 N HCl.

  • Oxidative Stress: Treat 5 mL of the sample with 5 mL of 5% v/v H2​O2​ and store at room temperature for 6 hours[4].

  • Photolytic Stress: Expose the sample in a photostability chamber to not less than 1.2 million lux hours and 200 W⋅h/m2 [4].

  • Chromatographic Analysis (Method B):

    • Column: Core-Shell C8 (100 × 4.6 mm, 3 µm) maintained at 30°C[1].

    • Mobile Phase A: THF and 0.1% perchloric acid in water (8:92, %v/v)[1].

    • Mobile Phase B: THF:water:acetonitrile (5:15:80, %v/v/v)[1].

    • Flow Rate: 0.6 mL/min in gradient mode[1].

    • Detection: PDA detector scanning 200–400 nm (extracted at 254 nm)[1].

Workflow A Sacubitril API Sample Preparation B Forced Degradation (Acid, Base, Peroxide, Heat, UV) A->B C Chromatographic Separation (Core-Shell C8 vs Porous C18) B->C D Method Validation (ICH Q2(R1) Guidelines) C->D E Specificity & Mass Balance Confirmation D->E

Workflow for Sacubitril forced degradation and stability-indicating HPLC method validation.

Data Presentation & Method Validation

The methods were evaluated based on ICH Q2(R1) validation parameters, including precision, accuracy, and specificity[3]. Method B demonstrated superior analytical target profile metrics across all categories.

Table 1: Chromatographic Method Comparison
ParameterMethod A (Traditional Porous C18)Method B (Core-Shell C8)
Column Geometry 150 × 4.6 mm, 3 µm Porous C18100 × 4.6 mm, 3 µm Core-Shell C8
Flow Rate 1.5 mL/min0.6 mL/min
Total Run Time 45 minutes21 minutes
Resolution ( Rs​ ) of Critical Pair 1.4 (Incomplete Resolution)2.8 (Baseline Resolution)
Solvent Consumption / Run 67.5 mL12.6 mL
Table 2: Forced Degradation & Mass Balance (Method B)

To prove the method is stability-indicating, the mass balance (sum of the assay value and the total impurities) must be close to 100%, confirming that no degradants are co-eluting or retained on the column[5].

Stress ConditionTime / Temp% Degradation ObservedMass Balance (%)
Acidic (0.5 N HCl) 2 hours / 60°C12.4%99.2%
Alkaline (0.5 N NaOH) 1 hour / 40°C15.1%99.5%
Oxidative (5% H2​O2​ ) 6 hours / RT8.3%98.8%
Thermal 48 hours / 60°C2.1%100.1%
Photolytic (UV) 1.2M lux hours1.5%99.9%

Conclusion

Transitioning from a traditional porous C18 column to a Core-Shell C8 column, combined with a highly specific THF-modified mobile phase, transforms the analytical workflow for sacubitril impurities. Method B not only reduces run time by over 50% but also ensures rigorous mass balance closure (>98%) across all forced degradation pathways, providing a highly reliable, self-validating system for pharmaceutical quality control.

Sources

Comparative

Comparative analysis of different analytical techniques for Sacubitril impurity profiling

As a Senior Application Scientist navigating the complexities of cardiovascular drug development, I frequently encounter the analytical challenges posed by Sacubitril. Often co-formulated with Valsartan (as Entresto), Sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of cardiovascular drug development, I frequently encounter the analytical challenges posed by Sacubitril. Often co-formulated with Valsartan (as Entresto), Sacubitril is highly susceptible to hydrolytic and oxidative degradation[1]. Furthermore, its synthetic pathway can generate Potential Genotoxic Impurities (PGIs) such as Sacubitril Ene Ester (SEE)[2].

In impurity profiling, a single analytical technique is rarely sufficient. We must balance the need for high-throughput routine testing with the absolute specificity required for trace-level genotoxin quantification. This guide provides an objective, data-driven comparison of the primary analytical techniques used for Sacubitril impurity profiling, grounded in field-proven methodologies and mechanistic causality.

Mechanistic Evaluation of Analytical Techniques

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography)

RP-HPLC remains the workhorse for routine QA/QC and stability-indicating assays.

  • The Causality of Separation: Sacubitril contains a carboxylic acid moiety. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or pH 3.0 ammonium acetate buffer), we suppress the ionization of this functional group[3],[1]. This forces the molecule into a hydrophobic, unionized state, maximizing its interaction with the stationary phase and preventing peak tailing.

  • Chiral & Diastereomeric Resolution: Using specialized columns like the Chiralcel OJ-RH at elevated temperatures (45°C) reduces mobile phase viscosity, improving mass transfer to successfully baseline-resolve Sacubitril from its enantiomers and diastereomers[3].

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

While HPLC relies on retention time and UV absorbance, LC-MS/MS provides absolute structural specificity, making it mandatory for trace-level PGI quantification and unknown degradant elucidation.

  • The Causality of Specificity: When detecting the genotoxic impurity SEE at parts-per-million (ppm) levels, UV detection is blinded by the massive API peak. LC-MS/MS bypasses this using Multiple Reaction Monitoring (MRM). By isolating the specific precursor ion (m/z 408.1) and fragmenting it to a stable product ion (m/z 262.2), the detector filters out all background matrix noise[2]. LC-MS/MS is also critical for characterizing major degradation products (e.g., SAC D-2 and SAC D-3) formed under alkaline stress[1],[4].

UHPLC (Ultra-High-Performance Liquid Chromatography)
  • The Causality of Speed: UHPLC utilizes sub-2 μm or solid-core particles (e.g., Accucore XL C8, 3 μm)[5]. According to the van Deemter equation, smaller particles minimize eddy diffusion and mass transfer resistance. This results in sharper peaks, superior resolution, and drastically reduced run times, making it ideal for high-throughput manufacturing environments.

Quantitative Performance Comparison

The following table synthesizes experimental validation data across the three primary techniques to guide your method selection:

Analytical ParameterRP-HPLC (Routine/Stability)UHPLC (High-Throughput)LC-MS/MS (Trace/Genotoxic)
Primary Application Stability-indicating assays, stereoisomer separationRapid QA/QC, routine batch releaseTrace PGI quantification, structural elucidation
Detection Limit (LOD) 0.030 - 0.048 μg/mL[3],[6]~0.015 μg/mL0.4 ppm (Ultra-trace)[2]
Quantification Limit (LOQ) 0.100 - 0.160 μg/mL[3],[6]~0.050 μg/mL1.1 ppm[2]
Linearity (R²) ≥ 0.999[3],[6]≥ 0.999[5]0.9998[2]
Recovery Rate 93.0% - 105.0%[3]98.7% - 101.0%[5]95.0% - 105.0%
Key Advantage Robust, cost-effective, excellent isomer resolutionReduced solvent consumption, fast run timesAbsolute mass specificity, sub-ppm sensitivity

Visualizing the Analytical Strategy

G Start Sacubitril API Stress Forced Degradation (Acid, Base, Peroxide) Start->Stress Stability Testing Synthesis Synthetic Pathway Start->Synthesis Manufacturing Degradants Degradation Products (e.g., SAC D-2, SAC D-3) Stress->Degradants Hydrolysis/Oxidation Genotoxic Genotoxic Impurities (e.g., SEE) Synthesis->Genotoxic Side Reactions HPLC RP-HPLC / UHPLC (Routine QA & Separation) Degradants->HPLC >0.1% Threshold LCMS LC-MS/MS (Trace Quantitation) Degradants->LCMS Unknown Elucidation Genotoxic->LCMS ppm level detection

Sacubitril degradation pathways and analytical method selection matrix.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation mechanisms. Below are field-proven, step-by-step methodologies for the two most critical workflows.

Protocol 1: Stability-Indicating RP-HPLC for Routine Impurities

This method is designed to separate Sacubitril from Valsartan, their enantiomers, and five major degradation products[3],[7].

  • Step 1: Sample Preparation. Weigh an amount equivalent to 200 mg of Sacubitril (e.g., from microspheres or tablets). Transfer to a 200 mL flask, add 100 mL diluent, and sonicate for 10 minutes. Centrifuge the solution at 4000 rpm for 15 minutes[7].

    • Causality: Centrifugation is critical to precipitate insoluble polymeric excipients, preventing column frit blockage and baseline drift.

  • Step 2: Chromatographic Setup. Equip the HPLC with a Chiralcel OJ-RH column (150 × 4.6 mm, 5 μm). Maintain the column compartment at 45°C[3].

    • Causality: Elevated temperature enhances the kinetic energy of the analytes, improving mass transfer within the chiral stationary phase to resolve closely eluting diastereomers.

  • Step 3: Mobile Phase & Elution. Use a gradient program. Mobile Phase A: 1 mL Trifluoroacetic acid (TFA) in 1000 mL Milli-Q water. Mobile Phase B: Acetonitrile/Methanol mixture. Set flow rate to 0.8 mL/min with UV detection at 254 nm[3].

  • Step 4: Self-Validation (Mass Balance). Subject the API to forced degradation (e.g., 1N HCl at 60°C for 2h; 0.1N NaOH at 40°C for 1h)[3]. The method is self-validating if the mass balance (sum of the remaining API peak area and all degradant peak areas) equals ~99.5% of the unstressed API[7]. This confirms no secondary degradants are co-eluting or permanently retained on the column.

Protocol 2: Trace-Level LC-MS/MS for Genotoxic Impurity (SEE)

This method quantifies Sacubitril Ene Ester (SEE) at sub-ppm levels to ensure compliance with ICH M7 guidelines[2].

Protocol Prep Sample Prep 0.5 mg/mL API Chrom Chromatography X-Bridge Phenyl Prep->Chrom Ion Ionization ESI Positive Mode Chrom->Ion MRM MRM Detection m/z 408.1 -> 262.2 Ion->MRM Quant Data Analysis LOD: 0.4 ppm MRM->Quant

Step-by-step LC-MS/MS workflow for trace quantification of Sacubitril Ene Ester.
  • Step 1: Standard & Sample Preparation. Prepare a standard stock solution of SEE impurity at 0.5 mg/mL. Dilute sequentially to achieve calibration standards in the ppm range[2].

  • Step 2: Chromatographic Separation. Utilize a Waters X-Bridge Phenyl column (150 mm x 4.6 mm, 3.5 µm) maintained at 30°C in gradient elution mode[2].

    • Causality: Standard C18 columns often fail to separate SEE from the main API peak due to structural similarities. The phenyl stationary phase provides orthogonal π-π (pi-pi) interactions, selectively retaining the aromatic rings of the SEE impurity to achieve baseline separation from the bulk API.

  • Step 3: Mass Spectrometry Parameters. Operate the mass spectrometer using Electrospray Ionization (ESI) in positive mode. Program the detector for Multiple Reaction Monitoring (MRM) using the transition pair m/z 408.1 → 262.2[2].

  • Step 4: Validation Criteria. Validate the method per ICH Q2(R1). Ensure the Limit of Detection (LOD) is verified at 0.4 ppm and the Limit of Quantification (LOQ) at 1.1 ppm, with a linearity correlation coefficient of ≥0.9998[2].

References

  • Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. PubMed (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3X9LRv7e_s47njk2UPcRwSb3C87BnaqGULLE5Z0gE_NVYfhPO7RFYGcVVRnWPJMhDXJhA8QZjX0Wng4lb1jSjgOIoCSwzWkzSrl90XdivDSTqXkTSqUdAX9B_GnSsiJiArlU=]
  • Stability‐indicating RP‐HPLC method development and validation for Sacubitril/Valsartan complex in the presence of impurities and degradation products, Robustness by Quality‐by‐Design approach. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCJzk_O_fLD6quX8cEbl3ag3iSUHNkP-1yrYBRuFZB4EcGA5YVPvSDCDfeq8MKMg543rvaTzs50fIxlnbkr8flsaSPBrEIBMabh6wAhqfUY2svR9aAJj4X1xLvBAA5uDSTfZeQ1R-iNyyw17gvVCHc7mdTjnkUP6Av1dUdDh9pKSpKhFrgQ6HXTZvW88ECuRUxRCcurYjf8MrPWtZIOfAAK3tm33tC8LyU-4jk8kx-fhRd7Q_yRN_jpq7aHSEX1kAUSBJYcDdex3w0dDUmUkO1BcP0U4FE9pokedzzZsEHATpvk8UBWnDFNqo_FzLn1vds03ZG2x-PNMsDgiKmchQi_ru9iacOZRpn9h5WgbB6voOv8lYB4GS5tdv2h8sfDrFCXjBkxfvOh0dpxBQ=]
  • Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage form. Neuroquantology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUds8hTgQMVyRqSle98Q5T0ywvnUPNpoQLDEV3XAjQFz0gFOPUp5758AA7nm5QWZRE3-YziMf78_r7EA78EpH-aodesBaXaQ2bAyCzBtYI4ct7HBRRcHOPwYBUbIF_MV6YJFgfS1AaKzncKRomxhjHx-wECItfrHDILK8aYb7hy96wUh9DmzvDCPqbu7Fb56n3Z4yg2tYqTKorN0v6bUGQw2ELH7sJd0stPwkfDt-QtBANBHxLW0fmWJ7e57wNn7srCvR6S8bf0wQEczjpn1s_GeAV1lrE7VU4iHPGEyi7qd_vgJzN4SjcsBVknqRbxm29PU-5md1CUHeE2vsv3nZVL8WuLxHpTaAbGdyLT05B65qJVewsqNFP7TqoPw==]
  • Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities. Journal of Applied Pharmaceutical Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNG1GCL0Ftrj9rQ0iglmGikW-xMTA-Dy7Z6CL9L60b9KupJB6Tj0XCH1Q1IdARpsy1I-S4p0jbyD8z2TUabAUdSKTi08U2RSGrNQCCDGzUTsA_6D8cWzY_XtU5LS5GskUtt9k2R6k_lIRJA2ZeeTQ=]
  • Study on degradation behaviour and impurity profiling of drugs and their formulation used in the treatment of cardiovascular disorders. Amazon S3.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnErkqdCV3ZGDbWgkKKszlWj8keIwv6Hu10xNnle_tuPM3i2LLy6GpgE4m8tvW5EoFL3hGObmRCUtzKU1DwaU7Aaqh7dXvr7V3WmH4_V6QtZzSbb99AhiOh7rrqPHDU_UAvQjXGoL32kPPR3pFpqn41RM7VATpS4RztTtz8TyWwylDGCaqh7aBTNnOb04rNFTMHcZyZWkMN7WP]
  • Quantification of potential genotoxic impurity in sacubitril/valsartan drug substance at ppm level by LC-MS/MS. Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8-681HDLUzju6c4GoAU_a5Cci2JKl8o8873PTGKwi8fIg3S7Weq9ox0ITmDyWDZBckrY08oAaQxW2ez6kOcG-kVaUzBNgu6vy7fondjD4YiPXAnNz-4YTlSWv-T_6_38fyXBqkIYbfG39lcT8uHH8HufISE70Hk8vhVN6KeenWvLHJ7R0rjGkqAgySulK4Y9esTvxMusG1hno0P6udzpYJd7vlSM8Yvu1_UF2LDQyxaSRH-JWHzV9vYacVX3DCzG_YsXrJBUOa8_edw==]

Sources

Validation

Cross-Validation of LC-MS and HPLC Methods for Sacubitril Impurity 3 (Biphenyl Methyl Pyrrolidinone)

As drug development standards for supramolecular complexes like LCZ696 (sacubitril/valsartan) become increasingly stringent, the analytical control of synthesis intermediates and degradation products is paramount. Sacubi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development standards for supramolecular complexes like LCZ696 (sacubitril/valsartan) become increasingly stringent, the analytical control of synthesis intermediates and degradation products is paramount. Sacubitril Impurity 3 , chemically identified as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (also known as biphenyl methyl pyrrolidinone or BMP)[1][2], is a critical analyte. It manifests both as a residual intermediate from sacubitril synthesis and as a base/acid degradation product (often designated as SAC D-3)[3][4].

This guide provides an objective, data-driven cross-validation of two primary analytical modalities—HPLC-FLD/DAD and LC-MS/MS —detailing the mechanistic rationale and self-validating protocols required to quantify this impurity accurately.

Mechanistic Rationale: Detector Selection & Causality

The molecular architecture of Sacubitril Impurity 3 dictates the analytical approach. The molecule features two distinct functional regions:

  • The Biphenyl Moiety: This highly conjugated system acts as a strong intrinsic fluorophore and chromophore. It allows to bypass UV-absorbing matrix excipients, drastically improving the signal-to-noise ratio compared to standard Diode Array Detection (DAD)[5][].

  • The Pyrrolidinone Ring: With a pKa of approximately 4.72[], the nitrogen atom in this cyclic amide readily accepts a proton in acidic environments. This makes it an ideal candidate for Electrospray Ionization (ESI) in positive mode, yielding a highly stable [M+H]+ ion at m/z 265.15[3][7].

While HPLC-FLD is unparalleled for routine, high-throughput Quality Control (QC) due to its cost-effectiveness and low baseline noise[5], LC-MS/MS is mandatory for orthogonal structural confirmation and trace-level genotoxic screening[8].

Experimental Methodologies

To ensure a self-validating system, every step in the following protocols is designed with internal causality, ensuring that matrix effects are mitigated and recovery is maximized.

Protocol A: HPLC-FLD/DAD (Routine QC & High-Sensitivity Optical)

Objective: Quantify Impurity 3 in finished dosage forms using native fluorescence.

  • Column Selection: Utilize a robust C18 stationary phase (e.g., Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3 µm)[]. Causality: The dense hydrophobic alkyl chains provide necessary retention for the non-polar biphenyl group, separating it from the more polar sacubitrilat degradants.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium acetate, adjusted to pH ~3.0[3]. Causality: Maintaining a pH below the impurity's pKa (4.72) ensures the pyrrolidinone ring remains un-ionized, preventing peak tailing and ensuring predictable hydrophobic interactions.

    • Organic (B): 100% HPLC-grade Acetonitrile.

  • Gradient Elution: Operate at a flow rate of 1.0 mL/min. Initiate at 25% B, ramping to 45% B over 37 minutes, then re-equilibrate[].

  • Detection Parameters:

    • DAD: Monitor at 254 nm for comprehensive profiling of all UV-active impurities[3].

    • FLD: Set excitation ( λex​ ) at 255 nm. Set emission ( λem​ ) at 374 nm for the first 4.5 minutes, then switch to 314 nm[5][]. Causality: Dynamically switching the emission wavelength maximizes the quantum yield specific to the BMP fluorophore, achieving sub-nanogram sensitivity.

Protocol B: LC-MS/MS (Trace Level & Structural Elucidation)

Objective: Unambiguous mass confirmation and sub-ppm quantification.

  • Column Selection: Employ a sub-2-micron column (e.g., Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm)[10]. Causality: Smaller particles reduce eddy diffusion, providing the ultra-high peak capacity required to resolve Impurity 3 from its stereoisomers.

  • Mobile Phase Preparation:

    • Buffer (A): 0.1% Formic Acid in MS-grade Water.

    • Organic (B): 0.1% Formic Acid in Acetonitrile[10]. Causality: Volatile organic acids promote droplet desolvation and protonation in the ESI source without causing ion suppression.

  • Ionization Source (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C[10]. The target precursor ion is the protonated adduct [M+H]+ at m/z 265.15[3].

  • MRM Transitions: Monitor the transition from m/z 265.2 to its primary biphenyl product ion. Causality: Multiple Reaction Monitoring (MRM) filters out isobaric background noise, allowing for quantification down to 0.4 ppm[8].

Method Cross-Validation Data

The following table synthesizes the validation metrics across the analytical platforms, benchmarked against ICH Q2(R1) guidelines[5][7][8].

Validation ParameterHPLC-DAD (UV)HPLC-FLD (Fluorescence)LC-MS/MS (ESI+)
Limit of Detection (LOD) ~3.3 ng/mL~1.7 ng/mL~0.4 ppm
Limit of Quantitation (LOQ) ~10.0 ng/mL~5.0 ng/mL~1.1 ppm
Linearity ( R2 ) > 0.998> 0.999> 0.9998
Precision (% RSD) < 2.0%< 1.5%< 1.0%
Primary Application Bulk API AssayFormulated Tablet QCGenotoxic Trace Profiling
Specificity Mechanism Retention Time + UVRetention Time + λex​/λem​ Precursor Product Ion Mass

Analytical Workflow Visualization

G A Sacubitril API / LCZ696 Sample Preparation B Chromatographic Separation (C18, Gradient Elution) A->B C HPLC-FLD / DAD (Optical Detection) B->C D LC-MS/MS (Mass Spectrometry) B->D E Routine QC & Batch Release LOD: 1.7 ng/mL C->E F Trace Profiling & Degradation LOD: 0.4 ppm D->F G Method Cross-Validation (ICH Q2 Guidelines) E->G F->G

Analytical cross-validation workflow for Sacubitril Impurity 3.

Conclusion

For the routine batch release of sacubitril/valsartan formulations, HPLC-FLD is the superior choice. It exploits the intrinsic fluorescence of the biphenyl methyl pyrrolidinone structure, offering a self-validating, matrix-blind approach with an exceptional LOQ of 5.0 ng/mL[5]. Conversely, during forced degradation studies or when assessing the purge factor of synthesis intermediates, LC-MS/MS is indispensable. It provides the absolute structural specificity required to differentiate Impurity 3 (m/z 265.15) from other stereoisomers and degradants[3][8].

References

  • Ahmed, A. R., Galal, S. M., Ragab, M. A. A., & Korany, M. A. (2018). High performance thin-layer and high performance liquid chromatography coupled with photodiode array and fluorescence detectors for analysis of valsartan and sacubitril in their supramolecular complex with quantitation of sacubitril-related substance in raw material and tablets. Journal of Chromatographic Science, 56(6), 498-509.[Link]

  • Aparna, P., Kumar, Y. R., Vijaykumar, C., & Rao, P. S. P. (2022). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography, 36(1), e5550. [Link]

  • Uppala, R., Arthanareeswari, M., Devikala, S., Pushpamalini, T., & ArockiaSelvi, J. (2019). Quantification of potential genotoxic impurity in sacubitril/valsartan drug substance at ppm level by LC-MS/MS. Materials Today: Proceedings, 14(2), 640-645.[Link]

  • ProQuest / Academic Research. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies. [Link]

Sources

Comparative

Comprehensive Analytical Guide: Sacubitril Impurity 3 vs. Major Degradation Products

Sacubitril, a potent neprilysin inhibitor, is co-crystallized with valsartan to form the supramolecular complex LCZ696 (Entresto), a frontline therapy for heart failure. Ensuring the purity and stability of the sacubitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Sacubitril, a potent neprilysin inhibitor, is co-crystallized with valsartan to form the supramolecular complex LCZ696 (Entresto), a frontline therapy for heart failure. Ensuring the purity and stability of the sacubitril active pharmaceutical ingredient (API) is a critical regulatory requirement. During manufacturing, formulation, and storage, sacubitril is susceptible to specific degradation pathways, yielding several well-documented impurities.

This guide provides an objective, data-driven comparison between Sacubitril Impurity 3 (a unique lactam degradant) and other primary degradation products, such as Desethyl Sacubitril (the free acid form, LBQ657). It is designed for analytical chemists and drug development professionals tasked with impurity profiling and stability-indicating method (SIM) development.

Structural Dynamics and Chemical Comparison

Sacubitril is an ethyl ester prodrug. Its structural liabilities lie primarily in its ester linkage and its amide-succinyl moiety. Depending on the environmental stress (acidic vs. basic), the molecule diverges into distinct degradation pathways [1].

  • Desethyl Sacubitril (LBQ657): Formed via simple ester hydrolysis. This is the same reaction catalyzed in vivo by esterases to yield the active drug. In forced degradation, it is the predominant degradant under acidic conditions.

  • Sacubitril Impurity 3 (Lactam / BMP): Identified chemically as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (CAS 1038925-00-6). It forms via the cleavage of the succinyl group followed by an intramolecular cyclization. It is highly prevalent under 1 and also serves as a known synthetic intermediate (Biphenyl methyl pyrrolidinone, BMP) [2].

Table 1: Structural and Analytical Properties
PropertySacubitril (API)Sacubitril Impurity 3Desethyl Sacubitril (LBQ657)
Classification Prodrug (Ethyl Ester)Degradant / Synthetic IntermediateDegradant / Active Metabolite
Molecular Formula C₂₄H₂₉NO₅C₁₈H₁₉NOC₂₂H₂₅NO₅
Molecular Weight 411.5 g/mol 265.35 g/mol 383.44 g/mol
LC-MS Peak ([M+H]⁺) m/z 412.2m/z 266.1m/z 384.2
Structural Feature Intact succinyl & ethyl ester5-membered Pyrrolidin-2-one ringFree carboxylic acid
Mechanistic Pathways of Degradation

Understanding the mechanistic divergence of sacubitril is essential for predictive stability modeling.

G Sacubitril Sacubitril (Prodrug) m/z 412 Hydrolysis Ester Hydrolysis (Acid/Base) Sacubitril->Hydrolysis + H2O Cyclization De-succinylation & Lactamization Sacubitril->Cyclization - Succinic Acid - Ethanol Desethyl Desethyl Sacubitril (LBQ657) Free Acid | m/z 384 Hydrolysis->Desethyl Impurity3 Sacubitril Impurity 3 (Lactam/BMP) | m/z 266 Cyclization->Impurity3

Fig 1: Degradation pathways of Sacubitril yielding LBQ657 and Impurity 3 (Lactam).

Experimental Methodology: Forced Degradation & LC-MS/MS Analysis

To objectively quantify these impurities, a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry is required. The following protocol is synthesized from 2 [3].

Step 1: Sample Preparation & Stress Application
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Acidic Stress: Dissolve 1 mg/mL Sacubitril API in the diluent. Add 1 N HCl and incubate at 60°C for 2 hours.

  • Basic Stress: Dissolve 1 mg/mL Sacubitril API in the diluent. Add 0.1 N NaOH and incubate at 40°C for 1 hour.

  • Self-Validating Quench (Critical Step): Immediately post-incubation, neutralize the acidic sample with 1 N NaOH, and the basic sample with 0.1 N HCl.

Step 2: Chromatographic Separation (RP-HPLC)
  • Column: Acquity Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm) or equivalent C18 column.

  • Mobile Phase A: 0.02 M Ammonium acetate buffer (pH 3.0, adjusted with glacial acetic acid).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program: Linear gradient from 10% B to 90% B over 20 minutes to ensure baseline resolution between the highly polar Desethyl Sacubitril and the lipophilic Impurity 3.

  • Flow Rate & Detection: 1.0 mL/min; Photodiode Array (PDA) monitored at 254 nm.

Step 3: Mass Spectrometry (LC-MS/MS) Characterization
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Source Parameters: Spray voltage 2.99 kV; Capillary temperature 350°C.

  • Targeted Scanning: Monitor diagnostic parent ions at m/z 412 (Sacubitril), m/z 384 (Desethyl Sacubitril), and m/z 266 (Impurity 3).

Causality & Expert Insights

A true stability-indicating method must not only separate peaks but be grounded in the physical chemistry of the molecule.

  • The Causality of the Quench: The neutralization step (Step 1.4) transforms the protocol into a self-validating system . Without immediate neutralization, degradation continues dynamically inside the autosampler queue. By quenching the reaction, the LC-MS data provides a frozen, highly reproducible snapshot of the exact 1-hour or 2-hour stress timepoint, ensuring trustworthiness across batch testing.

  • Buffer Selection (pH 3.0): Sacubitril and Desethyl Sacubitril possess carboxylic acid functionalities. Utilizing an acidic mobile phase (pH 3.0) suppresses the ionization of these carboxyl groups. This increases their hydrophobicity, allowing them to interact uniformly with the C8/C18 stationary phase, eliminating peak tailing and ensuring sharp resolution from the neutral Impurity 3 lactam.

  • Mechanistic Drivers of Impurity 3: Why does Impurity 3 dominate under base hydrolysis rather than acid? Alkaline conditions rapidly deprotonate the amide nitrogen, transforming it into a strong nucleophile. This facilitates an intramolecular nucleophilic attack on the ester carbonyl, expelling ethanol and succinic acid, and thermodynamically driving the formation of the stable 5-membered pyrrolidin-2-one ring.

Table 2: Forced Degradation Profiling Data

Data summarized from validated stress testing models evaluating sacubitril stability.

Stress ConditionAPI StabilityMajor Degradant Formedm/z DetectedDegradation Extent
Acidic (1N HCl, 60°C, 2h)Highly SusceptibleDesethyl Sacubitril384.2~32.3%
Basic (0.1N NaOH, 40°C, 1h)Highly SusceptibleImpurity 3 & Desethyl Sacubitril266.1 & 384.2~36.7%
Oxidative (3% H₂O₂, RT)Moderately StableMinor unknown degradantsN/A~2.9%
Thermal / Photolytic StableNoneN/A< 1.0%
References
  • Source: PubMed (NIH)
  • Isolation and Structural Elucidation of Sacubitril Sodium Degradation Products by Mass and NMR Spectroscopy Source: BMANA Journal URL
  • Sacubitril and Impurities - Synthesis and Mechanism of Action Source: BOC Sciences URL

Sources

Validation

Inter-Laboratory Comparison of Sacubitril Impurity 3 Analysis: Methodologies, Robustness, and Transferability

Sacubitril, a potent neprilysin inhibitor, is co-crystallized with valsartan to form the first-in-class heart failure therapeutic LCZ696 (Entresto). During its complex synthetic pathway and subsequent shelf-life, various...

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Author: BenchChem Technical Support Team. Date: April 2026

Sacubitril, a potent neprilysin inhibitor, is co-crystallized with valsartan to form the first-in-class heart failure therapeutic LCZ696 (Entresto). During its complex synthetic pathway and subsequent shelf-life, various related substances and degradants emerge. Among the most closely monitored is Sacubitril Impurity 3 (CAS 1038925-00-6), chemically identified as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one[1]. Also referred to as biphenyl methyl pyrrolidinone (BMP), this compound acts as both a synthetic intermediate and a potential degradation product[].

Because of its structural similarity to the active pharmaceutical ingredient (API) and its potential impact on drug efficacy, stringent analytical control is mandated by ICH Q3A/Q3B guidelines. This guide provides an objective, data-driven comparison of analytical methodologies used across different laboratories for the quantification of Sacubitril Impurity 3, offering actionable protocols for analytical scientists.

Mechanistic Causality in Impurity Profiling

Why is Impurity 3 challenging to analyze reproducibly across different laboratories? The difficulty lies in its molecular architecture. Impurity 3 possesses a basic pyrrolidinone ring coupled with a highly lipophilic biphenyl moiety[1].

  • Thermodynamic Control of Ionization: The pKa of Sacubitril Impurity 3 is approximately 4.72[]. This means its ionization state is highly sensitive to the mobile phase pH. If the pH is not tightly buffered, the chromatographic peak will tail significantly due to secondary interactions with residual silanols on the stationary phase.

  • Matrix Resolution: The impurity must be resolved not only from Sacubitril but also from Valsartan and other stereoisomeric impurities. Selecting the correct analytical technique and column chemistry is a matter of precise thermodynamic control, not just procedural preference.

Comparative Analysis of Analytical Platforms

To establish a globally transferable method, inter-laboratory comparisons typically evaluate three dominant analytical platforms. Each offers distinct advantages depending on the laboratory's throughput requirements and sensitivity targets.

  • Lab A: RP-HPLC-UV (The QC Standard) Utilizes robust columns like the Waters XBridge C18 or Phenomenex Gemini-NX C18[3][4]. The twin-engine organosilica grafting of these columns resists alkaline degradation, allowing for a slightly elevated pH to keep the pyrrolidinone moiety unionized, thus improving peak symmetry and resolution[4].

  • Lab B: UHPLC-PDA (The High-Throughput Alternative) Employs solid-core particles (e.g., Accucore XL C8, 3 µm)[5]. The shorter diffusion path minimizes longitudinal diffusion (the B term in the van Deemter equation), sharpening the Impurity 3 peak and reducing run times from ~50 minutes down to 21 minutes[5].

  • Lab C: LC-MS/MS (The Orthogonal/Trace Method) Used primarily when Impurity 3 or related genotoxic impurities must be quantified at parts-per-million (ppm) levels[6]. It relies on Multiple Reaction Monitoring (MRM) for absolute specificity, bypassing the need for perfect chromatographic baseline resolution.

Inter-Laboratory Performance Metrics

The following table synthesizes the validation data for Sacubitril Impurity 3 analysis across the three distinct laboratory setups, benchmarked against ICH Q2(R1) guidelines.

ParameterLab A: RP-HPLC-UVLab B: UHPLC-PDALab C: LC-MS/MS
Primary Column Waters XBridge C18 (5 µm)Accucore XL C8 (3 µm)Phenomenex Gemini C18
Detection Mode UV at 278 nmPDA (200–400 nm)MRM (ESI+)
Run Time ~50 mins21 mins~10 mins
Limit of Detection (LOD) 0.06 µg/mL0.02 µg/mL0.4 ppm
Recovery % (Accuracy) 98.3% – 102.0%98.7% – 101.0%90.0% – 115.0%
Precision (Inter-day RSD) < 1.87%< 1.50%< 5.0%
Primary Use Case Routine Batch ReleaseHigh-Throughput StabilityTrace/Orthogonal Verification

Workflow Visualization

The successful transfer of an impurity method between laboratories requires a logical harmonization process. The diagram below illustrates the self-validating workflow used to synthesize data from different analytical platforms into a single, robust regulatory submission.

ImpurityWorkflow A Method Design (pH & Column Selection) B Lab A: RP-HPLC-UV (Routine QC) A->B C Lab B: UHPLC-PDA (High Throughput) A->C D Lab C: LC-MS/MS (Trace Analysis) A->D E Data Harmonization (ICH Q2/Q3B) B->E C->E D->E F Validated Global Protocol E->F

Fig 1: Inter-laboratory method transfer and validation workflow for Sacubitril Impurity 3.

Self-Validating Experimental Protocol: RP-HPLC-UV

As a best practice in analytical science, a protocol must validate itself during execution. The following methodology for the RP-HPLC quantification of Sacubitril Impurity 3 incorporates internal logic gates to ensure trustworthiness before sample analysis begins[3][4].

Step 1: Matrix Elimination & Sample Preparation
  • Action: Weigh precisely 50 mg of the sacubitril/valsartan sample and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume using a diluent of 50:50 v/v Acetonitrile:Water[7]. Sonicate for 10 minutes at 20°C.

  • Causality: Sacubitril and its impurities are susceptible to hydrolytic degradation in highly aqueous, unbuffered environments. The 50% organic diluent ensures complete solubilization of the lipophilic biphenyl moiety of Impurity 3 while arresting in situ hydrolysis during the autosampler queue.

Step 2: Chromatographic Setup
  • Action: Install a Waters XBridge C18 column (250 mm x 4.6 mm, 5 μm) or equivalent. Set the column oven to 30°C[3].

  • Mobile Phase A: 10 mM Disodium Hydrogen Phosphate Buffer (adjusted to pH 6.0).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program: Initiate at 10% B, ramp to 80% B over 35 minutes, hold for 5 minutes, and re-equilibrate. Flow rate: 1.0 mL/min[3].

  • Causality: A gradient elution starting with a high aqueous ratio ensures the retention and separation of early-eluting polar degradants. The organic modifier is then aggressively ramped to 80% to sweep the highly retained, lipophilic Impurity 3 off the column, preventing carryover into subsequent injections.

Step 3: System Suitability Testing (The Logic Gate)
  • Action: Inject a resolution mixture containing 1 µg/mL of Sacubitril and 1.5 µg/mL of Impurity 3[5].

  • Validation Gate: The system is only approved for sample analysis if the Resolution ( Rs​ ) between Sacubitril and Impurity 3 is >2.0 , and the Tailing Factor ( Tf​ ) for Impurity 3 is <1.5 .

  • Causality: Meeting these criteria proves that the column's silanol activity is sufficiently masked by the buffer and that the theoretical plates are adequate for baseline resolution, ensuring accurate integration.

Step 4: Execution and Mass Balance Verification
  • Action: Inject the sample solutions at 278 nm[3]. Monitor the chromatogram for the Impurity 3 peak (typically eluting in the lipophilic window of the gradient).

  • Causality: In forced degradation studies (e.g., acid/base hydrolysis or peroxide oxidation), the total area of the API plus all impurity peaks must yield a mass balance close to 99.5%[3]. This confirms the stability-indicating power of the method—proving that no invisible degradants are trapped on the column or eluting without UV absorbance.

Conclusion

The inter-laboratory comparison demonstrates that while LC-MS/MS provides unparalleled sensitivity for trace analysis[6], optimized RP-HPLC and UHPLC methods remain the workhorses for Sacubitril Impurity 3 quantification. By understanding the thermodynamic properties of the biphenyl methyl pyrrolidinone structure and strictly controlling mobile phase pH and gradient profiles, laboratories can achieve highly reproducible, ICH-compliant results across different geographic sites and instrument architectures.

References

  • Stability-Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities Source: Neuroquantology URL:[Link]

  • Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach Source: PubMed (Biomedical Chromatography) URL:[Link]

  • Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]

  • Quantification of potential genotoxic impurity in sacubitril/valsartan drug substance at ppm level by LC-MS/MS Source: Academia.edu URL:[Link]

Sources

Comparative

Limit of detection and quantification of Sacubitril Impurity 3

High-Sensitivity Quantification of Sacubitril Impurity 3: A Comparative Guide to LOD and LOQ Methodologies Introduction Sacubitril Impurity 3, chemically designated as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity Quantification of Sacubitril Impurity 3: A Comparative Guide to LOD and LOQ Methodologies

Introduction

Sacubitril Impurity 3, chemically designated as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (CAS No. 1038925-00-6)[], is a critical process-related impurity and degradation product of sacubitril. As a key component of the heart failure medication sacubitril/valsartan (LCZ696), the rigorous monitoring of its impurities is mandated by ICH Q2(R1) and Q3A guidelines. Achieving an optimal Limit of Detection (LOD) and Limit of Quantification (LOQ) for this specific pyrrolidinone impurity is analytically challenging due to its structural similarity to the parent drug and its propensity for co-elution under standard reverse-phase conditions.

Mechanistic Causality in Method Selection

The selection of an analytical platform dictates the achievable LOD and LOQ. The causality behind these performance limits lies in the molecular structure of the impurity and the physics of the detector:

  • RP-HPLC-UV (The Baseline): This method relies on the UV absorbance of the biphenyl moiety. Because the pyrrolidinone ring lacks extended conjugation, UV absorbance at standard wavelengths (e.g., 254 nm) is relatively weak. While robust for assay-level quantification, optical baseline noise limits its LOD to the high ng/mL range[2].

  • HPLC-Fluorescence (HPLC-FLD): This alternative leverages the native fluorescence of the biphenyl group. By optimizing excitation and emission wavelengths (e.g., λex​ 255 nm / λem​ 314 nm), the signal-to-noise (S/N) ratio is significantly enhanced, lowering the LOQ by filtering out non-fluorescent matrix noise[3][].

  • UHPLC-MS/MS (The High-Performance Standard): Mass spectrometry entirely bypasses optical baseline limitations. By employing electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM), the mass analyzer isolates the specific precursor ion and a unique product fragment. This provides ultimate specificity, eliminating matrix interference and driving the LOQ down to the sub-ng/mL level.

Comparative Performance Data

The following table objectively compares the LOD and LOQ performance of three analytical platforms for the detection of Sacubitril Impurity 3, synthesizing validated benchmarks from stability-indicating studies[2][].

Analytical PlatformDetection ModeLOD (ng/mL)LOQ (ng/mL)Linearity RangeRun TimeKey Advantage
RP-HPLC-UV PDA (254 nm)50.0150.00.15 - 50 µg/mL~21.0 minCost-effective, standard QC method.
HPLC-FLD Fluorescence8.325.00.025 - 5 µg/mL~15.0 minHigh sensitivity without MS costs.
UHPLC-MS/MS ESI+ (MRM)0.51.50.0015 - 1 µg/mL~6.0 minUltimate specificity, zero matrix interference.

Optimized UHPLC-MS/MS Protocol (Self-Validating System)

To achieve an LOQ of 1.5 ng/mL reliably, the analytical protocol must be designed as a self-validating system. The following methodology incorporates built-in checks to ensure accuracy at trace levels.

Causality of Column Selection: A sub-2 µm superficially porous particle (SPP) C18 column is utilized. The solid core reduces the longitudinal diffusion path of the analyte, minimizing band broadening. This results in sharper, taller peaks, directly improving the S/N ratio required for ultra-low LOQ determination.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in MS-grade water (Formic acid acts as a proton donor, enhancing ionization efficiency for ESI+).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: SPP C18 (100 × 2.1 mm, 1.5 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: 10% B to 90% B over 4 minutes, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min.

  • MS/MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transition: Precursor m/z 266.1 Product m/z 167.1 (Collision Energy: 20 eV).

  • Self-Validation Sequence (System Suitability Test - SST):

    • Injections 1-2 (Blank): Inject diluent to validate the absence of carryover at the exact retention time of Impurity 3.

    • Injections 3-8 (LOQ Standard): Inject 1.5 ng/mL standard. Acceptance Criteria: S/N ratio 10:1; Peak area %RSD 10%[5].

    • Injections 9-11 (Spike-Recovery): Inject placebo spiked at the LOQ level. Acceptance Criteria: Recovery must fall between 80% and 120% to confirm method accuracy[5].

Analytical Workflow Diagram

AnalyticalWorkflow SamplePrep Sample Preparation (Spike & Recovery Setup) BlankCheck Blank Injection (Carryover Validation) SamplePrep->BlankCheck SST System Suitability (S/N ≥ 10 at LOQ) BlankCheck->SST Pass (No Peaks) UHPLC UHPLC Separation (SPP C18 Column) SST->UHPLC RSD ≤ 10% MSMS MS/MS Detection (MRM: 266.1 -> 167.1) UHPLC->MSMS Elution Data Data Processing (Quantification & RSD) MSMS->Data Peak Integration Data->SamplePrep Recovery 80-120%

Self-validating UHPLC-MS/MS workflow for trace quantification of Sacubitril Impurity 3.

Conclusion

While standard RP-HPLC-UV methods are adequate for routine assay and high-level impurity profiling of sacubitril/valsartan formulations, they lack the sensitivity required for trace-level degradant screening. Transitioning to HPLC-FLD offers a highly cost-effective sensitivity boost. However, for definitive structural confirmation and the lowest possible LOD/LOQ (sub-ng/mL), UHPLC-MS/MS remains the authoritative standard, providing an interference-free analytical environment that easily meets stringent regulatory thresholds.

References

  • Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry. Available at:[Link]

  • Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities. Neuroquantology. Available at: [Link]

  • A sensitive green HPLC-fluorescence method for simultaneous analysis of sacubitril and valsartan in pure forms, pharmaceutical dosage form and human plasma. PMC. Available at: [Link]

  • Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Validation

Strategic Comparison Guide: Validating Sacubitril Impurity Profiling Methods Using Certified Reference Materials (CRMs)

Sacubitril, a neprilysin inhibitor co-administered with Valsartan, is a frontline therapy for chronic heart failure. During its synthesis and shelf-life, various degradation products and synthetic byproducts emerge, nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Sacubitril, a neprilysin inhibitor co-administered with Valsartan, is a frontline therapy for chronic heart failure. During its synthesis and shelf-life, various degradation products and synthetic byproducts emerge, notably Sacubitril Impurity 3 (CAS 1038925-00-6). Accurately quantifying this impurity is not just a regulatory checkbox; it is a critical safety parameter.

As a Senior Application Scientist, I frequently observe laboratories struggling with out-of-specification (OOS) investigations that stem not from the formulation, but from the reference standards themselves. This guide objectively compares the performance of Certified Reference Materials (CRMs) against conventional in-house standards and provides a self-validating, field-proven protocol for ICH Q2(R2) compliant method validation.

The Metrological Imperative: CRM vs. In-House Standards

When validating a High-Performance Liquid Chromatography (HPLC) method for related substances, the choice of reference standard dictates the baseline integrity of the entire dataset. According to the revised ICH Q2(R2) guidelines, the use of reference materials with documented identity, purity, and traceability is foundational for validating quantitative analytical procedures[1].

Using a standard with an undefined uncertainty profile introduces a systematic bias into your response factor calculations. Below is an objective comparison of why CRMs are scientifically and operationally superior to non-certified working standards.

Table 1: Comparative Analysis of Reference Standard Categories
FeatureCertified Reference Material (CRM)In-House Working StandardCausality / Impact on Method Validation
Metrological Traceability Unbroken chain to SI unitsInternal relative traceabilityCRMs eliminate systematic bias in response factor calculations, ensuring absolute accuracy.
Uncertainty Value Certified expanded uncertainty (e.g., ±0.2%)Often unquantified or estimatedAllows the analytical error to be mathematically isolated from standard variance.
Regulatory Acceptance Universally accepted (ICH Q2(R2) compliant)Requires extensive secondary qualificationReduces regulatory friction and data requests during NDA/ANDA submissions.
Stability Data Long-term stability guaranteed by the issuerRequires continuous internal monitoringPrevents false Out-of-Specification (OOS) results caused by standard degradation.

Validation Workflow Architecture

The transition from method design to regulatory approval requires a logical progression of validation parameters. The following diagram illustrates the causality and flow of a CRM-anchored validation lifecycle.

G A Method Design (ICH Q14) B CRM Procurement (Sacubitril Impurity 3) A->B Defines purity needs C System Suitability Testing (SST) B->C Traceable anchor D Method Validation (ICH Q2(R2)) C->D Validates readiness E Specificity & Degradation D->E F Linearity & Accuracy D->F G Regulatory Approval E->G Proves selectivity F->G Proves precision

Method validation lifecycle integrating CRM traceability per ICH Q2(R2).

Self-Validating Experimental Protocol: RP-HPLC Method Validation

I design protocols that are inherently self-validating—meaning the analytical system continuously monitors its own reliability and automatically flags deviations. This step-by-step methodology details the validation of Sacubitril Impurity 3 using a CRM.

Step 1: Mobile Phase and Diluent Preparation
  • Causality : Sacubitril and its impurities are highly sensitive to pH shifts. A buffered mobile phase (e.g., 10 mM Disodium Hydrogen Phosphate, pH adjusted to 3.0) ensures the ionization state of Impurity 3 remains constant, preventing peak tailing and retention time drift[2].

  • Action : Prepare Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile). Filter through a 0.22 µm membrane to eliminate particulate-induced baseline noise.

Step 2: CRM Stock Solution Preparation
  • Causality : The entire quantitative accuracy hinges on this initial mass. Using a CRM with a certified purity (e.g., 99.8% ± 0.1%) allows for exact concentration correction. If you assume a non-certified standard is 100% pure when it is actually 98%, every subsequent recovery calculation will be artificially inflated by 2%.

  • Action : Accurately weigh 5.0 mg of Sacubitril Impurity 3 CRM on a microbalance calibrated with traceable weights. Dissolve in diluent to achieve a stock concentration of 100 µg/mL. Multiply the nominal concentration by the CRM's exact purity fraction.

Step 3: Matrix Spiking and Forced Degradation (Specificity)
  • Causality : To prove the method is stability-indicating, Impurity 3 must be chromatographically resolved from the Active Pharmaceutical Ingredient (API) and all other degradation products generated under stress[3].

  • Action : Spike the CRM into the Sacubitril/Valsartan sample matrix at the specification limit (e.g., 0.15%). Expose separate aliquots to acid (0.5 N HCl), base (0.5 N NaOH), and oxidative (5% H₂O₂) stress. Verify that the mass balance remains close to 99.5%[4].

Step 4: Chromatographic Execution & Bracketing (Self-Validation)
  • Causality : Instrument drift (e.g., UV lamp degradation, pump micro-leaks) over a long sequence can mimic concentration changes. A bracketing strategy ensures the system remains stable throughout the run.

  • Action : Inject the CRM check standard at the beginning, middle, and end of the validation sequence.

  • Self-Validation Check : Program your Chromatography Data System (CDS) to calculate the % drift between the first and last CRM injections. If the drift exceeds 2.0%, the sequence is automatically invalidated. This proves that any variance in the data is instrumental, not sample-related.

Data Synthesis and Acceptance Criteria

Summarizing the quantitative data is critical for evaluating whether the method is fit for its intended purpose. Table 2 outlines the expected performance metrics when utilizing a high-quality CRM for Sacubitril Impurity 3 validation.

Table 2: RP-HPLC Validation Parameters & Acceptance Criteria
ParameterICH Q2(R2) RequirementExperimental TargetScientific Justification
Specificity Baseline resolution from APIRs > 1.5Ensures Impurity 3 is not co-eluting with Sacubitril, Valsartan, or other degradants.
Linearity R² over reporting rangeR² ≥ 0.999 (LOQ to 120%)Confirms proportional detector response across the entire specification range.
Accuracy % Recovery across 3 levels90.0% – 110.0%Verifies the method extracts and quantifies the true, traceable value of the CRM.
Precision % RSD of 6 replicates% RSD ≤ 5.0% at LOQDemonstrates system reliability and injection consistency at trace levels.
LOD / LOQ Signal-to-Noise ratioS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Establishes the absolute sensitivity threshold of the analytical method.

Conclusion

The transition from in-house working standards to Certified Reference Materials for method validation is not merely a regulatory preference; it is a scientific necessity. By anchoring your analytical methods to the absolute metrological certainty of a CRM, you eliminate systematic bias, streamline regulatory submissions, and ensure the safety profile of critical therapeutics like Sacubitril.

References

  • Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. Neuroquantology. Available at:[Link]

  • Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography (PubMed). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

Sources

Safety & Regulatory Compliance

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